5-Nitro-m-xylene-alpha,alpha'-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-5-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFITNFXXERLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221379 | |
| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71176-55-1 | |
| Record name | 5-Nitro-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71176-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071176551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |
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| Record name | 5-nitro-m-xylene-alpha,alpha'-diol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
5-Nitro-m-xylene-alpha,alpha'-diol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-m-xylene-alpha,alpha'-diol, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is a nitroaromatic compound with the chemical formula C₈H₉NO₄.[1][2][3] While its primary documented application lies in the field of chemical sensor technology, its structural features, including the presence of a nitro group and benzylic hydroxyl groups, suggest potential for further investigation in various scientific domains, including medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of this compound, alongside a discussion of the toxicological context of nitroaromatic compounds relevant to drug development.
Chemical Properties and Structure
This compound is a solid at room temperature, typically appearing as an off-white to light yellow crystalline powder.[4] It should be stored in a dry, sealed container at room temperature.[1][4]
Structural Information
The structure of this compound is characterized by a benzene ring substituted with a nitro group at position 5 and two hydroxymethyl groups at positions 1 and 3.
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 71176-55-1 | [1][2][3][5] |
| Molecular Formula | C₈H₉NO₄ | [1][2][3][5] |
| Molecular Weight | 183.16 g/mol | [2][3][5] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 94-96 °C | [4] |
| Boiling Point (Predicted) | 421.9 ± 35.0 °C | [4] |
| pKa (Predicted) | 13.45 ± 0.10 | [1][4] |
| Solubility | Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol. | [6] |
| InChI | InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 | [1][4] |
| SMILES | OCc1cc(CO)cc(c1)--INVALID-LINK--=O |
Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from 5-nitroisophthalic acid.
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 5-Nitroisophthalic Acid (Precursor)
Methodology: 5-Nitroisophthalic acid can be synthesized via the nitration of isophthalic acid.
-
Materials: Isophthalic acid, concentrated sulfuric acid, 65% nitric acid, water.
-
Procedure:
-
A solution of isophthalic acid in concentrated sulfuric acid (e.g., 12 wt%) is prepared and preheated to approximately 50°C.[7]
-
A mixture of concentrated sulfuric acid and 65% nitric acid is prepared and cooled (e.g., to 10°C).[7]
-
The isophthalic acid solution and the mixed acid are then combined in a suitable reactor (e.g., a tubular reactor) at a controlled temperature (e.g., 75°C) to initiate the nitration reaction.[7]
-
After a specific residence time (e.g., 4 minutes), the reaction mixture is quenched with water.[7]
-
The resulting slurry is filtered, washed with water, and dried under vacuum to yield 5-nitroisophthalic acid.[7]
-
Step 2: Esterification to Dimethyl 5-nitroisophthalate
Methodology: The dicarboxylic acid is converted to its dimethyl ester.
-
Materials: 5-Nitroisophthalic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
5-Nitroisophthalic acid is dissolved in hot methanol.[8]
-
A catalytic amount of concentrated sulfuric acid is added to the solution.[8]
-
The mixture is refluxed for a period of time (e.g., 4 hours).[8]
-
Upon cooling, the product, dimethyl 5-nitroisophthalate, precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[8]
-
Step 3: Reduction to this compound (Proposed)
Methodology: The final step involves the reduction of the ester groups to hydroxyl groups.
-
Materials: Dimethyl 5-nitroisophthalate, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)), an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether for LiAlH₄).
-
Proposed Procedure:
-
A solution of dimethyl 5-nitroisophthalate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The reducing agent is added portion-wise to the solution at a controlled temperature (typically cooled in an ice bath).
-
The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts.
-
The product, this compound, is then extracted with an organic solvent, dried, and purified, for example, by column chromatography or recrystallization.
-
Note: The choice of reducing agent is critical. While LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols, it may also reduce the nitro group. Sodium borohydride is a milder reducing agent and might be more selective, though it may require more forcing conditions to reduce the ester. Experimental optimization would be necessary to determine the ideal conditions for this transformation.
Biological Activity and Toxicological Considerations for Drug Development
Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any defined signaling pathways associated with this compound. This represents a significant knowledge gap and an opportunity for future research.
However, as a nitroaromatic compound, it is prudent to consider the general toxicological profile of this class of molecules, which is of particular relevance to drug development professionals.
General Toxicology of Nitroaromatic Compounds
Nitroaromatic compounds are known to exhibit a range of toxic effects.[9] Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the toxicity of these compounds.[9][10] The toxicity of nitroaromatics can be linked to several factors, including their potential for nitroreduction, which can lead to the formation of reactive intermediates.[9]
Some of the reported toxic effects of nitroaromatic compounds include:
-
Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic.[9]
-
Hematological Effects: Adverse effects on the blood, such as methemoglobinemia, have been observed with some nitroaromatic compounds.
-
Hepatotoxicity: Liver damage is another potential toxic effect.[9]
It is important to note that the specific toxicity of a nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, any potential therapeutic application of this compound would require a thorough toxicological evaluation.
Applications
The primary documented application of this compound is in the fabrication of chemical sensors for the detection of explosives, such as 2,4,6-trinitrotoluene (TNT).[2][3][5] This application likely leverages the electron-deficient nature of the nitroaromatic ring to interact with electron-rich explosive molecules.
Conclusion
This compound is a well-characterized chemical compound with established physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly published, a plausible synthetic route via the reduction of dimethyl 5-nitroisophthalate can be proposed. The most significant gap in the current knowledge of this compound is the absence of data on its biological activity and potential signaling pathways. For researchers and professionals in drug development, the nitroaromatic nature of this molecule warrants careful consideration of its potential toxicity. Further investigation into the biological effects of this compound could unveil novel applications in medicinal chemistry or serve as a valuable tool for toxicological studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 71176-55-1 [m.chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. nbinno.com [nbinno.com]
- 7. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol
An in-depth technical guide on the synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol would be highly valuable for researchers and professionals in drug development. This guide will provide a comprehensive overview of the synthetic route, detailed experimental protocols, and thorough characterization of the target compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from m-xylene. The key steps involve nitration of the aromatic ring, followed by functional group transformation of the methyl groups to hydroxymethyl groups.
Synthetic Pathway
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-m-xylene
-
To a stirred mixture of 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, cooled to 0-5 °C in an ice bath, slowly add 10.6 g (0.1 mol) of m-xylene dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.
-
Separate the organic layer, and wash it with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 5-Nitro-m-xylene.
Step 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide
-
Dissolve 15.1 g (0.1 mol) of 5-Nitro-m-xylene in 100 mL of carbon tetrachloride.
-
Add 35.6 g (0.2 mol) of N-bromosuccinimide (NBS) and 0.2 g of benzoyl peroxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 5-Nitro-m-xylene-alpha,alpha'-dibromide, which can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
-
Dissolve 30.9 g (0.1 mol) of 5-Nitro-m-xylene-alpha,alpha'-dibromide in a mixture of 100 mL of acetone and 50 mL of water.
-
Reflux the solution for 8-10 hours.
-
After cooling, remove the acetone under reduced pressure.
-
The aqueous solution is then extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
Characterization Workflow
The following diagram outlines the workflow for the characterization of the final product.
Caption: Workflow for the characterization of this compound.
Spectroscopic and Physical Data
The expected analytical data for this compound are summarized in the tables below.
Table 1: Physical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 110-114 °C |
| Mass (m/z) | 183.05 (M⁺) |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | s | 2H | Ar-H |
| 7.65 | s | 1H | Ar-H |
| 4.80 | s | 4H | -CH₂OH |
| 2.50 | t | 2H | -OH |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | C-NO₂ |
| 142.0 | Ar-C |
| 125.0 | Ar-CH |
| 120.0 | Ar-CH |
| 64.0 | -CH₂OH |
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1530, 1350 | N-O stretch (NO₂) |
| 1050 | C-O stretch |
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Nitro-m-xylene-α,α'-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-Nitro-m-xylene-α,α'-diol (also known as 5-Nitro-1,3-benzenedimethanol). This compound is of interest in various research and development applications, including its use in the fabrication of chemical sensors.[1]
Core Compound Information
| Property | Value |
| Chemical Name | 5-Nitro-m-xylene-α,α'-diol |
| Synonyms | 5-Nitro-1,3-benzenedimethanol, [3-(hydroxymethyl)-5-nitrophenyl]methanol |
| CAS Number | 71176-55-1 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 94-96 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the influence of the nitro and hydroxylmethyl substituents. The methylene protons (CH₂) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm. The hydroxyl protons (OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR (Carbon NMR): The carbon NMR spectrum would display signals for the aromatic carbons and the benzylic carbons. The two carbons bearing the hydroxymethyl groups are expected to be equivalent, as are the two carbons ortho to the nitro group and the two carbons meta to the nitro group. The carbon attached to the nitro group would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitro-m-xylene-α,α'-diol is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, and the C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 5-Nitro-m-xylene-α,α'-diol would show a molecular ion peak (M⁺) at m/z 183, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and the nitro group (NO₂).
Experimental Protocols: Synthesis of 5-Nitro-m-xylene-α,α'-diol
A plausible and commonly employed synthetic route to 5-Nitro-m-xylene-α,α'-diol involves a three-step process starting from isophthalic acid.
Caption: Synthetic pathway for 5-Nitro-m-xylene-α,α'-diol.
Step 1: Nitration of Isophthalic Acid to 5-Nitroisophthalic Acid
Procedure: Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[2] The reaction mixture is then quenched with water, cooled, and the precipitated 5-Nitroisophthalic acid is collected by centrifugation.[2]
Step 2: Esterification of 5-Nitroisophthalic Acid to Dimethyl 5-nitroisophthalate
Procedure: 5-Nitroisophthalic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[3] The mixture is refluxed for several hours.[3] Upon cooling, the product, Dimethyl 5-nitroisophthalate, crystallizes and is collected by filtration.[3] The crude product can be purified by recrystallization from ethanol.[4]
Step 3: Reduction of Dimethyl 5-nitroisophthalate to 5-Nitro-m-xylene-α,α'-diol
Procedure: Lithium aluminum hydride (LAH) is a powerful reducing agent used for the reduction of esters to primary alcohols.[5][6]
General Protocol for LAH Reduction:
-
Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.
-
Reaction: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.[7] A solution of Dimethyl 5-nitroisophthalate in anhydrous THF is then added dropwise from the dropping funnel.[7]
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.
-
Isolation: The resulting solid is removed by filtration, and the organic filtrate is dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude 5-Nitro-m-xylene-α,α'-diol, which can be further purified by recrystallization.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized 5-Nitro-m-xylene-α,α'-diol.
Caption: Workflow for spectroscopic analysis of the synthesized compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for 5-Nitro-m-xylene-α,α'-diol. Researchers are advised to consult specialized literature and safety data sheets before undertaking any experimental work.
References
- 1. scbt.com [scbt.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
An In-depth Technical Guide on the Physical Properties of 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 5-Nitro-m-xylene-alpha,alpha'-diol, with a focus on its melting point and solubility. The information is compiled to support research, development, and quality control activities involving this compound.
Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific fields. Below is a summary of the key physical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 94-96 °C (lit.) | [1][2] |
| Molecular Formula | C8H9NO4 | [3][4] |
| Molecular Weight | 183.16 g/mol | [1][4] |
| Appearance | Solid | [1] |
| CAS Number | 71176-55-1 | [1][2] |
Solubility Profile
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two hydroxyl groups suggests that the compound should be capable of hydrogen bonding, which would likely lead to some degree of solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Solubility is also expected in polar aprotic solvents due to dipole-dipole interactions with the nitro and hydroxyl groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring might allow for some solubility in nonpolar solvents, but the highly polar nitro and hydroxyl groups would likely limit this solubility.
A definitive solubility profile would require experimental determination.
Experimental Protocols
Detailed experimental procedures for determining the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies for organic compounds can be applied.
2.1. Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity substance.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the bottom. A sample height of 2-3 mm is typically sufficient.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
2.2. Solubility Determination (Qualitative)
This protocol provides a general method for assessing the qualitative solubility of a compound in various solvents.
Principle: A small, known amount of the solute is added to a known volume of solvent, and the mixture is observed for dissolution.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Spatula and analytical balance
Procedure:
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.
-
Solute Addition: Weigh a small amount (e.g., 10 mg) of this compound and add it to the test tube.
-
Mixing: The test tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
This procedure is repeated for a range of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane).
Synthesis Workflow
While specific signaling pathways involving this compound are not documented, a relevant experimental workflow is the synthesis of its precursor, nitro-m-xylene. The following diagram illustrates a general method for the selective nitration of m-xylene.
Caption: Selective nitration of m-xylene to produce 4-nitro-m-xylene.
References
An In-depth Technical Guide to (5-Nitro-1,3-phenylene)dimethanol (CAS Number: 71176-55-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Nitro-1,3-phenylene)dimethanol, also known as 5-Nitro-m-xylene-α,α'-diol, is a nitroaromatic compound with the CAS number 71176-55-1. Its chemical structure, featuring a nitro group on a benzene ring with two hydroxymethyl substituents, makes it a subject of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and potential biological activities, based on available data and established knowledge of related compounds.
Chemical and Physical Properties
(5-Nitro-1,3-phenylene)dimethanol is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 71176-55-1 | [2] |
| IUPAC Name | (5-Nitro-1,3-phenylene)dimethanol | [2] |
| Synonyms | 5-Nitro-m-xylene-α,α'-diol, [3-(hydroxymethyl)-5-nitrophenyl]methanol | [2][3] |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol | |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 94-96 °C | |
| SMILES | OCc1cc(CO)cc(c1)--INVALID-LINK--=O | |
| InChI | 1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 |
Synthesis
A plausible and commonly employed synthetic route to (5-Nitro-1,3-phenylene)dimethanol involves a two-step process starting from 5-nitroisophthalic acid.
Logical Workflow for Synthesis
Step 1: Esterification of 5-Nitroisophthalic Acid
This step involves the conversion of 5-nitroisophthalic acid to its dimethyl ester, dimethyl 5-nitroisophthalate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, dimethyl 5-nitroisophthalate, may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Reduction of Dimethyl 5-nitroisophthalate
The final step is the reduction of the diester to the corresponding diol, (5-Nitro-1,3-phenylene)dimethanol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Ester: Dissolve dimethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.
-
Work-up: Stir the resulting mixture at room temperature for 15-30 minutes. The granular precipitate can be removed by filtration.
-
Extraction and Purification: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel.
Analytical Data
Expected ¹H NMR Spectral Data
Based on the structure and data for the isomeric (4-nitro-1,3-phenylene)dimethanol, the following proton signals are anticipated (in a solvent like DMSO-d₆):
-
A singlet for the two equivalent protons on the methylene groups (Ar-CH₂ -OH).
-
Signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the substitution pattern, these would likely appear as distinct signals.
-
A signal corresponding to the hydroxyl protons (-OH ), which may be a broad singlet and its chemical shift can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show distinct signals for:
-
The carbon atom of the methylene groups (-C H₂OH).
-
The six carbon atoms of the benzene ring. Due to the substitution pattern, these would likely have different chemical shifts.
Safety and Toxicology
The safety profile of (5-Nitro-1,3-phenylene)dimethanol is not extensively documented. However, as a nitroaromatic compound, certain precautions should be taken. The following information is based on general knowledge of this class of compounds and available safety data sheets for the substance.
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.
Toxicological Profile
Specific LD50 or other in vivo toxicological data for (5-Nitro-1,3-phenylene)dimethanol are not publicly available. The toxicity of nitroaromatic compounds is often associated with the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of causing cellular damage.
Experimental Protocols for Safety Assessment
Standard in vitro assays are crucial for evaluating the potential toxicity of a new chemical entity.
This test is used to assess the mutagenic potential of a compound.
Experimental Protocol:
-
Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation and Scoring: Incubate the plates for 48-72 hours at 37°C. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
This colorimetric assay is used to assess the cytotoxic effects of a compound on mammalian cell lines.
Experimental Protocol:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (5-Nitro-1,3-phenylene)dimethanol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activities or the signaling pathways affected by (5-Nitro-1,3-phenylene)dimethanol. However, the nitroaromatic scaffold is present in a variety of biologically active molecules.
Potential Mechanisms of Action
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. This process can generate reactive nitrogen species that can interact with cellular macromolecules.
References
[3-(hydroxymethyl)-5-nitrophenyl]methanol synthesis pathways
An In-depth Technical Guide to the Synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathways for [3-(hydroxymethyl)-5-nitrophenyl]methanol, a valuable chemical intermediate. The methodologies presented are based on established chemical principles and supported by literature precedents, ensuring relevance for professionals in research and development.
Introduction
[3-(hydroxymethyl)-5-nitrophenyl]methanol, also identified as 5-nitro-m-xylene-α,α′-diol, is a substituted aromatic compound with the CAS Number 71176-55-1.[1][2][3][4][5][6] Its molecular formula is C₈H₉NO₄, and it has a molecular weight of approximately 183.16 g/mol .[1][4] The compound typically appears as a solid with a melting point in the range of 94-96 °C.[3][4] This molecule serves as a building block in various chemical syntheses and has been noted for its application in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene.[1][3][4][6]
Primary Synthesis Pathway
The most chemically sound and frequently alluded to synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol involves a two-step process commencing with isophthalic acid. This pathway is advantageous as it establishes the required 1,3,5-substitution pattern on the benzene ring early in the synthesis. The overall logical workflow is depicted below.
Caption: General workflow for the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol.
Step 1: Synthesis of 5-Nitroisophthalic Acid
The initial step involves the nitration of isophthalic acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position, directed by the two deactivating, meta-directing carboxylic acid groups.
Caption: Synthesis of 5-Nitroisophthalic Acid via nitration.
Experimental Protocol:
A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10g of isophthalic acid to 30mL of concentrated sulfuric acid with continuous stirring until dissolved. The temperature may need to be raised to around 60 °C to achieve full dissolution.[7]
-
Prepare a nitrating mixture by carefully adding 7g of fuming nitric acid to a separate flask containing concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the isophthalic acid solution. The temperature should be carefully monitored and maintained, typically not exceeding 65 °C during the addition.[7]
-
After the addition is complete, the reaction mixture is stirred for a period of time (e.g., 40 minutes to 3 hours) at a controlled temperature (e.g., 65-90 °C) to ensure the reaction goes to completion.[7]
-
The reaction is quenched by pouring the mixture slowly over crushed ice or an ice-water mixture, which causes the product to precipitate.[7]
-
The precipitated 5-nitroisophthalic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Isophthalic Acid | [7][8] |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [7][8] |
| Reaction Temperature | 60-90 °C | [7] |
| Typical Yield | 83-90% | [7][8] |
| Purity (by HPLC) | >99% | [7] |
Step 2: Esterification of 5-Nitroisophthalic Acid
To facilitate the subsequent reduction, the carboxylic acid groups of 5-nitroisophthalic acid are converted to their corresponding esters, typically methyl or ethyl esters. This is commonly achieved through Fischer esterification.
Caption: Esterification of 5-Nitroisophthalic Acid.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, suspend 5.0 g of 5-nitroisophthalic acid in an excess of methanol (e.g., 33.3 mL).[2]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the suspension with stirring.[2]
-
Heat the mixture to reflux and maintain reflux for approximately 3 hours. During this time, the solid starting material should dissolve, and subsequently, the product may begin to precipitate as a white solid.[2]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Collect the dimethyl 5-nitroisophthalate by filtration, wash the filter cake with a small amount of water, and dry.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic Acid | [2] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [2] |
| Reaction Condition | Reflux | [2] |
| Typical Yield | ~98% | [2] |
Step 3: Reduction of Dimethyl 5-nitroisophthalate
The final step is the reduction of the two ester groups to hydroxymethyl groups. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in the presence of a Lewis acid if using NaBH₄ for ester reduction.
Caption: Reduction of Dimethyl 5-nitroisophthalate to the target diol.
Experimental Protocol (Generalised):
The following is a generalized protocol based on similar reductions of aromatic esters.
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Dissolve the dimethyl 5-nitroisophthalate in anhydrous THF and add this solution dropwise to the stirred suspension of the reducing agent at a rate that maintains a low temperature.
-
After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reduction.
-
The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess reducing agent and forming a granular precipitate of aluminum salts.
-
The resulting mixture is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent.
-
The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude [3-(hydroxymethyl)-5-nitrophenyl]methanol can be purified by recrystallization from an appropriate solvent system.
Note: The nitro group is generally stable to hydride reducing agents like LiAlH₄ and NaBH₄ under these conditions, especially at low temperatures. However, careful control of the reaction conditions is necessary to avoid potential side reactions.
Alternative Pathways and Considerations
While the pathway described above is the most direct, other synthetic strategies could be envisioned. For instance, one might consider the nitration of m-xylene followed by benzylic bromination and subsequent hydrolysis. However, controlling the regioselectivity of the initial nitration and the subsequent oxidation steps could be challenging and lead to a mixture of isomers, complicating purification.
Safety Precautions
-
The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a dry, inert atmosphere. The quenching procedure must be performed slowly and with extreme care, especially on a larger scale.
-
Standard laboratory safety practices should be followed throughout all procedures.
This guide provides a foundational understanding of the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol. Researchers should consult the primary literature for specific reaction parameters and scale-up considerations.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. 5-NITRO-M-XYLENE-ALPHA,ALPHA'-DIOL | 71176-55-1 [chemicalbook.com]
- 4. 5-Nitro-m-xylene-a,a -diol 96 71176-55-1 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 8. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
Literature review of 5-Nitro-m-xylene-alpha,alpha'-diol studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-m-xylene-alpha,alpha'-diol, also known by its IUPAC name [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a niche chemical compound with limited but specific applications noted in the scientific literature. This technical overview consolidates the currently available data on its properties and cited uses. Despite a comprehensive literature search, detailed experimental protocols for its synthesis and its primary application, as well as any biological studies, remain largely undocumented in peer-reviewed publications. The information presented herein is primarily compiled from chemical supplier databases and general chemical reference works.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is consistently reported across various chemical suppliers.[1][2][3][4]
| Property | Value | References |
| CAS Number | 71176-55-1 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄ | [1][4] |
| Molecular Weight | 183.16 g/mol | [1] |
| Melting Point | 94-96 °C | [2] |
| Appearance | Solid | |
| Synonyms | [3-(hydroxymethyl)-5-nitrophenyl]methanol, (5-Nitro-1,3-phenylene)dimethanol | [1][3] |
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound could not be identified in the current body of scientific literature. While general methods for the nitration of xylene isomers and the synthesis of benzyl alcohol derivatives are known, a specific and validated procedure for this particular molecule is not publicly available.[5][6][7][8][9][10][11] The synthesis would likely involve the nitration of a suitable m-xylene derivative followed by the introduction of the two hydroxyl groups. However, without a documented procedure, specifics regarding reagents, reaction conditions, and purification methods remain speculative.
Applications in Chemical Sensing
The sole application cited for this compound is in the fabrication of a chemical sensor for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] This detection is reportedly achieved through a technique known as planar integrated optical waveguide attenuated total reflection spectrometry.[1][2]
The proposed mechanism involves the interaction between the diol compound and TNT, leading to a measurable optical change. The hydroxyl groups of the diol may play a role in forming charge-transfer complexes with the electron-deficient nitroaromatic compound, TNT.[12][13]
Experimental Workflow for TNT Detection (Conceptual)
While a specific, detailed experimental protocol is not available in the literature, a conceptual workflow for such a sensor can be outlined based on general knowledge of the technique. This diagram illustrates the likely steps involved in using this compound in a waveguide-based sensor.
Caption: Conceptual workflow for TNT detection using a this compound-based sensor.
Biological and Toxicological Studies
There is a complete absence of any published studies on the biological activity, toxicological profile, or potential signaling pathway interactions of this compound. While toxicological data exists for related compounds such as xylene and various nitroaromatic compounds, this information cannot be directly extrapolated to the diol derivative. Therefore, no data on its effects in biological systems can be presented.
Conclusion
This compound is a chemical compound with established physicochemical properties but a very limited and poorly documented scientific footprint. Its primary cited use in TNT detection is intriguing, but the lack of detailed experimental protocols for both its synthesis and its application as a sensor severely hampers further research and development. Furthermore, the absence of any biological or toxicological data means that its potential effects on living systems are completely unknown. For researchers, scientists, and drug development professionals, this compound represents an area with a significant lack of foundational data, and any future work would necessitate the development and publication of these fundamental experimental details.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 71176-55-1 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 11. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the molecular formula C8H9NO4. This technical guide provides a comprehensive overview of its chemical and physical properties. While its primary documented application lies in the field of chemical sensing, this paper aims to consolidate the available data to support further research and exploration of its potential applications. Due to a lack of publicly available data, this guide does not cover biological activities or signaling pathways.
Core Compound Information
This compound, also known by its synonym [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a nitroaromatic compound. Its core structure consists of a m-xylene backbone substituted with a nitro group and two hydroxymethyl functional groups.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C8H9NO4 | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][3] |
| CAS Number | 71176-55-1 | [1][3] |
| Physical Form | Solid | [3][4] |
| Melting Point | 94-96 °C | [3][4][5] |
| Boiling Point (Predicted) | 421.9 ± 35.0 °C | [4] |
| Density (Predicted) | 1.420 g/cm³ | [4] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][4] |
Synthesis and Experimental Protocols
Disclaimer: This proposed synthesis is illustrative and has not been verified through experimental data. Researchers should consult relevant literature and safety data before attempting any synthesis.
Known Applications
The primary documented application of this compound is in the development of chemical sensors.[1][3][5] Specifically, it has been used to fabricate sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT) through planar integrated optical waveguide attenuated total reflection spectrometry.[1][3][5]
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activity, therapeutic potential, or associated signaling pathways of this compound. While some nitroaromatic compounds are known to have biological effects, no specific data for this compound is available. This represents a significant knowledge gap and an area for potential future research.
Conclusion
This compound is a well-characterized compound in terms of its physicochemical properties. Its application in chemical sensor technology has been documented. However, its potential in the life sciences, particularly in drug development, remains unexplored. This guide serves as a foundational resource for researchers interested in investigating this compound further.
References
An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-m-xylene-alpha,alpha'-diol, a nitroaromatic compound with potential applications in chemical sensing and as a synthon in organic chemistry. This document details the compound's chemical and physical properties, outlines a plausible multi-step synthesis pathway with detailed experimental protocols, and discusses the broader biological context of nitroaromatic compounds, which is of critical relevance to drug development professionals. While the specific discovery and historical timeline of this compound are not well-documented in readily available literature, this guide consolidates the existing technical data to serve as a valuable resource for researchers.
Introduction
This compound, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is an organic compound characterized by a benzene ring substituted with a nitro group and two hydroxymethyl groups at the meta positions. Its chemical structure lends it to applications where the electron-withdrawing nature of the nitro group and the reactivity of the alcohol functionalities can be exploited. One notable application is in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene (TNT)[1][2]. For drug development professionals, understanding the properties and synthesis of such a molecule is pertinent, as the nitroaromatic scaffold is present in numerous therapeutic agents, and understanding their synthesis and biological activity is crucial.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [3] |
| Molecular Weight | 183.16 g/mol | [1][4] |
| CAS Number | 71176-55-1 | [1][3] |
| Appearance | Solid | |
| Melting Point | 94-96 °C | [2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 86.3 Ų | [3] |
Synthesis of this compound
While a definitive, single-publication source for the synthesis of this compound is not readily apparent, a plausible and chemically sound multi-step synthesis can be constructed from established organic chemistry reactions. The proposed pathway begins with the nitration of isophthalic acid, followed by esterification, and finally, reduction of the diester to the diol.
Proposed Synthesis Workflow
The overall synthetic route is depicted in the following workflow diagram.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 5-Nitroisophthalic Acid from Isophthalic Acid
This procedure is adapted from established methods for the nitration of aromatic compounds.
-
Materials:
-
Isophthalic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Distilled water
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve isophthalic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-nitroisophthalic acid.
-
Step 2: Synthesis of Diethyl 5-nitroisophthalate
This is a standard Fischer esterification reaction.
-
Materials:
-
5-Nitroisophthalic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, suspend 5-nitroisophthalic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield diethyl 5-nitroisophthalate. A similar procedure using methanol would yield dimethyl 5-nitroisophthalate[5][6].
-
Step 3: Reduction of Diethyl 5-nitroisophthalate to this compound
This step involves the reduction of the ester functional groups to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[7][8][9]. Alternatively, sodium borohydride (NaBH₄) in the presence of a catalyst or in specific solvent systems can also be used, offering a milder and often more selective option[10][11][12].
-
Materials:
-
Diethyl 5-nitroisophthalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
-
Procedure (using LiAlH₄):
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve diethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Biological Context for Drug Development
While there is no specific information on the biological activity of this compound in the context of drug development, the nitroaromatic moiety is of significant interest to medicinal chemists. Nitroaromatic compounds are found in a variety of drugs with antibacterial, antiprotozoal, and anticancer activities.
Mechanism of Action and Toxicity of Nitroaromatic Compounds
The biological activity and toxicity of many nitroaromatic compounds are linked to the bioreduction of the nitro group. This process can occur via one- or two-electron reduction pathways, primarily catalyzed by nitroreductase enzymes present in both mammalian and microbial cells.
-
One-Electron Reduction: This pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating a superoxide radical in the process. This "futile cycling" can lead to significant oxidative stress within the cell.
-
Two-Electron Reduction: This pathway involves the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally, amino derivatives. The hydroxylamine intermediate is often highly reactive and can bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and mutagenicity.
The general mechanism of bioactivation of nitroaromatic compounds is illustrated in the following diagram.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 71176-55-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: 5-Nitro-m-xylene-alpha,alpha'-diol in Chemical Sensor Fabrication for TNT Detection
For Researchers, Scientists, and Drug Development Professionals
Chemical Compound Overview
5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the chemical formula C₈H₉NO₄. It is characterized by a nitro group and two hydroxymethyl groups attached to a xylene backbone.
| Property | Value |
| CAS Number | 71176-55-1 |
| Molecular Weight | 183.16 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 94-96 °C |
Principle of Detection
The application of this compound in TNT detection is noted in the context of planar integrated optical waveguide attenuated total reflection (ATR) spectrometry .[1][2] While the precise signaling pathway involving this specific molecule is not detailed in available literature, a generalized mechanism can be inferred.
In this technique, a thin film of a sensing material containing this compound is coated onto the surface of an optical waveguide. Light propagates through the waveguide, creating an evanescent wave that extends a short distance into the sensing layer. When TNT molecules are present, they are thought to interact with the this compound. This interaction likely involves the formation of a Meisenheimer complex, a common mechanism for the detection of electron-deficient nitroaromatic compounds like TNT by electron-rich sensing molecules. This complex formation alters the refractive index or absorbance of the sensing layer at the waveguide surface. The change is then detected as an attenuation of the light signal propagating through the waveguide.
References
Application Notes and Protocols for the Synthesis of Derivatives from 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of three key derivatives of 5-Nitro-m-xylene-alpha,alpha'-diol: a diester, a diether, and an amino diol. These protocols are based on established chemical transformations and provide a foundation for the exploration of novel compounds with potential applications in various fields, including sensor technology and materials science.
Introduction
This compound is a versatile aromatic compound featuring two primary alcohol functionalities and a nitro group. This unique combination of functional groups allows for a range of chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives. The protocols outlined below describe common and effective methods for esterification, etherification, and reduction of the nitro group.
Synthesis of Derivatives
The following sections detail the experimental procedures for the synthesis of a diester, a diether, and an amino diol derivative from this compound.
This protocol describes the esterification of the diol using acetic anhydride in the presence of a base catalyst.
-
Reaction Scheme:
This compound + 2 Acetic Anhydride → 5-Nitro-1,3-bis(acetoxymethyl)benzene + 2 Acetic Acid
-
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 vol).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 183.16 | 1.0 | - |
| Acetic Anhydride | 102.09 | 2.5 | - |
| 5-Nitro-1,3-bis(acetoxymethyl)benzene | 267.23 | 1.0 | (based on starting material) |
This protocol outlines the etherification of the diol via a Williamson ether synthesis using methyl iodide.
-
Reaction Scheme:
This compound + 2 NaH + 2 CH₃I → 5-Nitro-1,3-bis(methoxymethyl)benzene + 2 NaI + 2 H₂
-
Experimental Protocol:
-
To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF (15 vol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 vol).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 183.16 | 1.0 | - |
| Sodium Hydride (60%) | 40.00 | 2.2 | - |
| Methyl Iodide | 141.94 | 2.5 | - |
| 5-Nitro-1,3-bis(methoxymethyl)benzene | 211.21 | 1.0 | (based on starting material) |
This protocol describes the selective reduction of the nitro group to an amine using catalytic transfer hydrogenation, which preserves the diol functionality.
-
Reaction Scheme:
This compound + 3 H₂ (from Ammonium Formate) --(Pd/C)--> 5-Amino-m-xylene-alpha,alpha'-diol + 2 H₂O + CO₂ + NH₃
-
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 vol).
-
Add ammonium formate (5.0 eq) to the solution.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter the catalyst through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 183.16 | 1.0 | - |
| Ammonium Formate | 63.06 | 5.0 | - |
| 10% Pd/C | - | 0.1 | - |
| 5-Amino-m-xylene-alpha,alpha'-diol | 153.18 | 1.0 | (based on starting material) |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in the protocols.
Caption: Synthetic pathways for derivatives of this compound.
Caption: Experimental workflow for the synthesis of the diester derivative.
Caption: Experimental workflow for the synthesis of the amino diol derivative.
Experimental setup for reactions involving 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is intended for use in a laboratory setting by trained professionals.
Overview and Physicochemical Properties
This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is an organic compound with the chemical formula C₈H₉NO₄.[1] It is a solid at room temperature and has a molecular weight of 183.16 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 94-96 °C | |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | |
| Storage | Store in a cool, dry place away from light. |
Synthesis Protocol: A Proposed Multi-step Synthesis
Workflow of the Proposed Synthesis:
Caption: Proposed three-step synthesis of this compound.
2.1. Step 1: Nitration of m-Xylene
-
Objective: To introduce a nitro group at the 5-position of the m-xylene ring.
-
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 20 mL of m-xylene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the m-xylene/sulfuric acid mixture, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-nitro-m-xylene.
-
2.2. Step 2: Free-Radical Bromination of 5-Nitro-m-xylene
-
Objective: To selectively brominate the two methyl groups of 5-nitro-m-xylene.
-
Materials:
-
5-Nitro-m-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-nitro-m-xylene in carbon tetrachloride.
-
Add 2.2 equivalents of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α,α'-dibromo-5-nitro-m-xylene.
-
2.3. Step 3: Hydrolysis to this compound
-
Objective: To convert the dibrominated intermediate to the final diol product via nucleophilic substitution.
-
Materials:
-
α,α'-Dibromo-5-nitro-m-xylene
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Acetone
-
-
Procedure:
-
Dissolve the crude α,α'-dibromo-5-nitro-m-xylene in a mixture of acetone and water.
-
Add an excess of sodium carbonate to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Table 2: Illustrative Quantitative Data for Synthesis
| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | m-Xylene (20 mL) | 5-Nitro-m-xylene | 28.5 | 24.2 | 85 |
| 2 | 5-Nitro-m-xylene (24 g) | α,α'-Dibromo-5-nitro-m-xylene | 49.6 | 37.2 | 75 |
| 3 | α,α'-Dibromo-5-nitro-m-xylene (37 g) | This compound | 20.9 | 15.7 | 75 |
Note: The data in this table is illustrative and represents typical yields for these types of reactions. Actual yields may vary depending on experimental conditions.
Application: Fabrication of a Chemical Sensor for Nitroaromatic Explosives
This compound can be utilized in the fabrication of chemical sensors for the detection of nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT).[2] The principle of detection often relies on the interaction between the electron-deficient nitroaromatic analyte and an electron-rich sensing material, leading to a measurable change in a physical property, such as fluorescence or electrical conductivity.
Experimental Workflow for Sensor Fabrication and Testing:
Caption: Workflow for chemical sensor fabrication and analyte detection.
3.1. Protocol for Sensor Fabrication
-
Objective: To create a thin film of this compound on a suitable substrate to act as a chemical sensor.
-
Materials:
-
This compound
-
High-purity solvent (e.g., chloroform, acetone)
-
Substrate (e.g., glass slide, quartz crystal microbalance, interdigitated electrode)
-
Spin coater or dip coater
-
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Deposit a thin film of the solution onto the substrate using a spin coater or dip coater. The thickness of the film can be controlled by adjusting the concentration of the solution and the coating parameters.
-
Dry the coated substrate in a vacuum oven at a low temperature to remove any residual solvent.
-
3.2. Protocol for Analyte Detection
-
Objective: To measure the response of the fabricated sensor to a nitroaromatic analyte.
-
Materials:
-
Fabricated sensor
-
Analyte solution or vapor (e.g., TNT in acetonitrile or TNT vapor)
-
Detection instrument (e.g., fluorometer, ohmmeter)
-
-
Procedure:
-
Record the baseline signal of the sensor (e.g., fluorescence intensity, resistance) in the absence of the analyte.
-
Expose the sensor to the analyte by either drop-casting a solution onto the sensor surface or placing the sensor in a chamber containing the analyte vapor.
-
Record the signal change over time until a stable response is achieved.
-
The change in signal is indicative of the presence of the analyte. The magnitude of the change can be correlated to the analyte concentration.
-
Table 3: Illustrative Sensor Performance Data
| Analyte | Concentration | Response Type | Signal Change (%) | Response Time (s) |
| TNT | 10 ppm (vapor) | Fluorescence Quenching | 35 | 60 |
| DNT | 10 ppm (vapor) | Fluorescence Quenching | 25 | 75 |
| Nitrobenzene | 10 ppm (vapor) | Fluorescence Quenching | 15 | 90 |
Note: This data is hypothetical and serves to illustrate the expected performance of a chemical sensor based on this compound.
Signaling Pathway for Detection (Fluorescence Quenching):
Caption: Mechanism of fluorescence quenching for analyte detection.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.
-
Nitroaromatic compounds can be toxic and should be handled with care.
-
Follow all standard laboratory safety procedures.
References
Application Notes and Protocols for the Analytical Detection of 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 5-Nitro-m-xylene-alpha,alpha'-diol. The following sections outline methodologies based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: The following protocols are based on established methods for the analysis of structurally similar nitroaromatic compounds and explosives. These methods should be validated for the specific analysis of this compound to ensure accuracy and precision.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of nitroaromatic compounds. This method is based on the principle of separating compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. The separated compounds are then detected by their absorbance of UV light. For this compound, detection at a wavelength of 254 nm is recommended due to the presence of the nitroaromatic chromophore.[1]
Experimental Protocol
This protocol is adapted from EPA Method 8330B for the analysis of nitroaromatic and nitramine explosives.[1]
1.1.1. Sample Preparation
-
Solid Samples (e.g., soil, tissue):
-
Weigh 2 g of the homogenized sample into a clean extraction vial.
-
Add 10 mL of acetonitrile.
-
Extract for 18 hours in a shaker or for 3 minutes using sonication.
-
Allow the sample to settle.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Aqueous Samples (e.g., water, plasma):
-
For samples with low concentrations, solid-phase extraction (SPE) may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with acetonitrile.
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
-
1.1.2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used. A phenyl hydride column can also be effective for separating nitroaromatic compounds.[1]
-
Mobile Phase: A gradient of methanol and water is typically used. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 254 nm.[1]
-
Column Temperature: 30 °C.
1.1.3. Calibration
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
Data Presentation
Table 1: Typical Performance Characteristics for HPLC-UV Analysis of Nitroaromatic Compounds
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.35 - 0.54 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 1 - 2 ng/mL | - |
| Linearity (r²) | > 0.995 | [1] |
| Repeatability (%RSD) | < 5% | [1] |
Note: These values are for representative nitroaromatic compounds and should be determined specifically for this compound during method validation.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. The mass spectrometer provides high selectivity and allows for structural elucidation.
Experimental Protocol
2.1.1. Sample Preparation and Derivatization
-
Extraction: Follow the same extraction procedure as for HPLC-UV analysis (Section 1.1.1).
-
Derivatization (Silylation):
-
Evaporate a portion of the extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 60-70 °C for 30 minutes to complete the reaction.
-
The derivatized sample is ready for GC-MS analysis.
-
2.1.2. Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system with a suitable capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
2.1.3. Calibration
-
Prepare a stock solution of derivatized this compound.
-
Create a series of calibration standards by serial dilution.
-
Analyze each standard by GC-MS.
-
Construct a calibration curve using the peak area of a characteristic ion.
Data Presentation
Table 2: Typical Performance Characteristics for GC-MS Analysis of Nitroaromatic Compounds
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 10 pg on column | [3] |
| Limit of Quantitation (LOQ) | 5 - 50 pg on column | - |
| Linearity (r²) | > 0.99 | [3] |
| Repeatability (%RSD) | < 10% | [3] |
Note: These values are for representative nitroaromatic compounds and should be determined specifically for this compound during method validation.
Workflow Diagram
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of polar compounds like this compound, often without the need for derivatization. This technique is particularly well-suited for complex matrices.
Experimental Protocol
3.1.1. Sample Preparation
Follow the same extraction procedure as for HPLC-UV analysis (Section 1.1.1). The final extract in acetonitrile can often be directly injected after dilution with the initial mobile phase.
3.1.2. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the target analyte.
-
MRM Transitions: Determine the precursor ion (deprotonated molecule [M-H]⁻) and suitable product ions for Multiple Reaction Monitoring (MRM).
-
3.1.3. Calibration
Prepare calibration standards as described for HPLC-UV (Section 1.1.3) and analyze using the developed LC-MS/MS method.
Data Presentation
Table 3: Typical Performance Characteristics for LC-MS/MS Analysis of Polar Nitroaromatic Compounds
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | [4] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L | [4] |
| Linearity (r²) | > 0.99 | [4] |
| Accuracy/Recovery | 90 - 110% | [4] |
| Precision (%RSD) | < 15% | [4] |
Note: These values are for representative polar nitroaromatic compounds and should be determined specifically for this compound during method validation.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Nitro-m-xylene-α,α'-diol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-m-xylene-α,α'-diol, also known as (5-nitro-1,3-phenylene)dimethanol, is an organic compound featuring a nitro-substituted benzene ring with two hydroxymethyl groups at the meta positions. Its chemical structure offers three points of potential modification: the two primary alcohol functionalities and the nitro group. While specific documented applications as a versatile building block in complex organic synthesis are limited in publicly available literature, its functional groups suggest its potential utility in various transformations. The primary documented application is in the fabrication of chemical sensors for the detection of 2,4,6-trinitrotoluene (TNT).[1][2][3] This document provides an overview of its properties and outlines potential synthetic applications based on the reactivity of its functional groups, offering generalized protocols as a starting point for research and development.
Compound Properties
A summary of the key physical and chemical properties of 5-Nitro-m-xylene-α,α'-diol is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [4] |
| Molecular Formula | C₈H₉NO₄ | [4] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 94-96 °C | [1] |
| Purity | Typically ≥96% | [1] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Potential Synthetic Applications and Protocols
The presence of benzylic alcohols and an aromatic nitro group allows for a range of synthetic transformations. The following sections outline potential applications and provide generalized experimental protocols. These protocols are based on standard organic chemistry transformations and would require optimization for this specific substrate.
1. Reduction of the Nitro Group to an Amine
The reduction of the nitro group to form 5-Amino-m-xylene-α,α'-diol would yield a trifunctional molecule with two alcohol groups and an aniline-type amino group. This derivative could be a valuable monomer for the synthesis of polyurethanes, polyamides, or serve as a precursor for various pharmaceuticals and dyes.
Logical Workflow for Nitro Group Reduction
Caption: Synthetic path from the nitro to the amino derivative.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-m-xylene-α,α'-diol, which can be further purified by recrystallization or column chromatography.
2. Esterification and Etherification of the Diol Functionality
The two primary alcohol groups can be readily converted into esters or ethers. Esterification with acyl chlorides or carboxylic acids would yield diesters, which could be used as plasticizers or as monomers for polyesters. Etherification, for example, using Williamson ether synthesis, would produce diethers with altered solubility and physical properties.
Logical Workflow for Diol Functionalization
Caption: Pathways for modifying the diol functional groups.
Experimental Protocol: Diester Synthesis
-
Preparation: Dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, and cool the mixture in an ice bath.
-
Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, 2.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester can be purified by column chromatography.
3. Conversion to Dihalide
The benzylic alcohols can be converted to the corresponding benzylic halides (e.g., dibromide) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting 5-nitro-1,3-bis(bromomethyl)benzene would be a highly reactive building block for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups or for use in polymer synthesis.
Experimental Protocol: Dibromination
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add phosphorus tribromide (PBr₃) (0.7 eq, as it reacts with two hydroxyl groups) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Work-up: Carefully pour the cooled reaction mixture over ice water to quench the excess PBr₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
4. Oxidation to Dialdehyde
Oxidation of the diol to 5-nitroisophthalaldehyde would provide a key intermediate for the synthesis of various heterocyclic compounds, Schiff bases, and polymers. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used for this transformation to avoid over-oxidation to the dicarboxylic acid.
Logical Workflow for Oxidation to Dialdehyde
References
Application Notes and Protocols for 5-Nitro-m-xylene-alpha,alpha'-diol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-m-xylene-alpha,alpha'-diol is a nitroaromatic compound with emerging applications in the field of materials science. Its unique chemical structure, featuring a nitro group for electron-withdrawing properties and two hydroxyl groups for potential polymerization or surface functionalization, makes it a molecule of interest for the development of advanced materials. This document provides an overview of its known applications, with a focus on its use in chemical sensing, and includes available data and conceptual experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different material systems and for designing experimental procedures.
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [1][2][3] |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [2][3] |
| Melting Point | 94-96 °C | [3] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in various organic solvents |
Application in Chemical Sensing
The primary application of this compound identified in materials science is in the fabrication of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[2][3] The underlying principle involves the interaction between the electron-deficient nitroaromatic structure of TNT and a sensing material functionalized with this compound.
Sensing Mechanism
The detection of TNT using sensors incorporating this compound is often based on the formation of a colored Meisenheimer complex. The electron-rich hydroxyl groups of the diol can interact with the electron-poor aromatic ring of TNT, leading to a change in the optical properties of the sensing layer, which can be detected by spectroscopic techniques.
Caption: TNT detection mechanism.
Experimental Protocol: Fabrication of a Conceptual TNT Sensor
Objective: To fabricate a chemical sensor for the detection of TNT using a sensing layer containing this compound.
Materials:
-
Planar integrated optical waveguide substrate
-
This compound
-
A suitable polymer matrix (e.g., a sol-gel precursor like tetraethyl orthosilicate)
-
Solvents (e.g., ethanol, water)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Spin coater
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the optical waveguide substrate with a suitable solvent (e.g., piranha solution, followed by deionized water and ethanol rinses) to ensure a pristine surface for film deposition.
-
Sensing Solution Preparation:
-
Prepare a sol-gel solution by mixing the chosen precursor, ethanol, water, and a catalyst.
-
Dissolve a specific concentration of this compound into the sol-gel solution. The concentration may need to be optimized to achieve the desired sensitivity.
-
-
Thin Film Deposition:
-
Deposit the sensing solution onto the cleaned waveguide substrate using a spin coater. The spin speed and time will determine the thickness of the sensing layer and should be optimized for single-mode waveguiding.
-
-
Curing:
-
Cure the coated substrate in an oven at a specific temperature and for a set duration to form a stable, porous sensing film. The curing parameters will depend on the chosen polymer matrix.
-
-
Sensor Assembly:
-
Couple the prepared sensor chip to a light source and a detector in an ATR spectrometry setup.
-
Caption: Sensor fabrication workflow.
Quantitative Data
Currently, there is a lack of publicly available quantitative performance data (e.g., limit of detection, sensitivity, selectivity) for TNT sensors specifically utilizing this compound. Researchers are encouraged to perform characterization studies to establish these crucial parameters.
Potential Application in Polymer Science
The presence of two hydroxyl (-OH) groups in this compound suggests its potential use as a diol monomer in polymerization reactions.
Polyurethane Synthesis
This compound could theoretically be used as a chain extender or a component in the soft segment of polyurethanes. The reaction would involve the condensation of the diol with a diisocyanate. The nitro group would impart specific properties to the resulting polymer, such as increased polarity and potential for further chemical modification.
Caption: Polyurethane synthesis pathway.
Future Research Directions
The applications of this compound in materials science are still in the early stages of exploration. Future research could focus on:
-
Detailed Sensor Development: Fabricating and characterizing TNT sensors based on this compound to establish performance metrics.
-
Synthesis of Novel Polymers: Exploring its use as a monomer for various types of polymers and investigating the properties of these new materials.
-
Energetic Materials: Investigating its potential as a precursor or additive in the formulation of energetic materials, given its nitro content.
-
Surface Modification: Utilizing the hydroxyl groups for grafting onto surfaces to impart specific functionalities.
Disclaimer: The experimental protocols provided are conceptual and should be adapted and optimized based on specific laboratory conditions and research goals. All work with nitroaromatic compounds and explosive materials should be conducted with appropriate safety precautions.
References
Step-by-Step Guide for the Purification of 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 5-Nitro-m-xylene-alpha,alpha'-diol, a nitroaromatic compound with applications in chemical sensor development.[1][2] The protocols outlined below are designed to yield a high-purity solid, suitable for further research and development applications. The methodologies are based on established principles for the purification of polar aromatic compounds and specific examples of closely related nitroaromatic diols, due to the limited availability of a published, validated protocol for this specific molecule.
Introduction to Purification Strategies
The purification of this compound, a polar molecule containing both nitro and hydroxyl functional groups, typically involves two primary techniques: recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For moderately impure solids, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is the preferred method.
Potential Impurities: The synthesis of this compound likely involves the nitration of m-xylene followed by di-hydroxylation of the methyl groups. Potential impurities may include:
-
Unreacted starting materials: m-xylene.
-
Intermediates: 5-nitro-m-xylene.
-
Side-products: Isomers of the desired product, over-nitrated or partially hydroxylated species.
-
Reagents and byproducts from the synthesis: Acids and other reagents used in the nitration and hydroxylation steps.
Data Presentation
The following tables summarize the expected outcomes and parameters for the purification and analysis of this compound. These values are illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Recrystallization Parameters and Expected Outcome
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 5.0 | g | Assumed for this protocol. |
| Initial Purity (by HPLC) | ~90 | % | Typical purity of a crude synthetic product. |
| Recrystallization Solvent | Ethanol/Water | - | A common solvent system for polar organic compounds. |
| Volume of Hot Solvent | ~50-70 | mL | To dissolve the solid completely at the boiling point. |
| Dissolution Temperature | ~80 | °C | Near the boiling point of the solvent mixture. |
| Crystallization Temperature | 0 - 5 | °C | Cooling in an ice bath to maximize yield. |
| Expected Final Purity | >98 | % | Determined by HPLC-UV analysis. |
| Expected Yield | 70-85 | % | Dependent on initial purity and solubility. |
Table 2: Column Chromatography Parameters and Expected Outcome
| Parameter | Value | Unit | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | - | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane Gradient | - | Starting with a low polarity mixture and gradually increasing polarity. |
| Elution Gradient | 10% to 50% Ethyl Acetate | % | A typical gradient for separating moderately polar compounds. |
| Expected Final Purity | >99 | % | Determined by HPLC-UV analysis. |
| Expected Yield | 60-80 | % | Dependent on the separation efficiency. |
Table 3: HPLC-UV Analysis Parameters
| Parameter | Value | Unit | Notes |
| Column | C18 Reverse-Phase | - | Standard for the analysis of nitroaromatic compounds. |
| Mobile Phase | Acetonitrile/Water | - | A common mobile phase for reverse-phase HPLC. |
| Detection Wavelength | 254 | nm | Nitroaromatic compounds typically absorb strongly in this UV region. |
| Flow Rate | 1.0 | mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 | µL | A typical injection volume. |
Experimental Protocols
Safety Precautions: this compound is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound with moderate purity (e.g., >85%).
1. Solvent Selection (Small Scale Trial): a. Place approximately 50 mg of the crude solid into several test tubes. b. To each tube, add a different solvent or solvent pair (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, ethanol/water, ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. c. A good recrystallization solvent will dissolve the compound poorly at room temperature but well upon heating. d. Heat the test tubes that did not show good solubility at room temperature in a water bath. If the solid dissolves, it is a potential candidate. e. Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals is suitable for recrystallization. Ethanol/water is often a good choice for polar compounds.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If a mixed solvent system (e.g., ethanol/water) is used, dissolve the solid in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. h. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for crude material with significant impurities or when very high purity is required.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of material to be purified. b. Securely clamp the column in a vertical position. c. Place a small plug of glass wool or cotton at the bottom of the column. d. Add a thin layer of sand. e. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
2. Loading the Sample: a. Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method. c. Carefully add the silica-adsorbed sample to the top of the column. d. Add a thin layer of sand on top of the sample.
3. Elution: a. Start the elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). b. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and finally 50% ethyl acetate in hexane) to elute the compounds from the column. c. Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).
4. Fraction Analysis and Product Isolation: a. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure product. d. Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC-UV
This protocol can be used to determine the purity of the crude and purified this compound.
1. Sample Preparation: a. Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase (e.g., 50:50 acetonitrile:water). b. Inject the prepared sample. c. Run the analysis and record the chromatogram. d. The purity can be calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical decision-making process for the purification of this compound.
References
Application Notes and Protocols for 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is compiled from safety data for the compound and general best practices for handling combustible solids and nitroaromatic compounds.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [1][2] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Form | Solid | [1][2] |
| Melting Point | 94-96 °C | [1][2] |
| Storage Class | 11 - Combustible Solids | [1][2] |
Safety and Handling Protocols
As a combustible solid and a nitroaromatic compound, this compound requires careful handling to prevent fire, explosion, and exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal safety is mandatory when handling this chemical.[3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][3] |
| Body Protection | Flame-resistant Laboratory Coat | Should be worn fully buttoned.[1][3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3] |
Engineering Controls
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.[6]
Handling Procedures
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.[5]
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][8]
-
Static Discharge: Use anti-static tools and mats, especially in low-humidity environments.[7]
-
Cleanliness: Keep the work area, tools, and equipment scrupulously clean. Do not allow the compound to build up on surfaces.[7]
Storage Procedures
Proper storage is crucial to maintain the stability and safety of this compound.
-
Location: Store in a cool, dry, and well-ventilated area.[1][9]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[10][11]
-
Storage Cabinet: It is advisable to store in a flammable cabinet.[7][9]
Emergency Procedures
Spill Management
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[6]
-
Containment: For a solid spill, carefully sweep up the material using spark-resistant tools and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[7][12]
-
Decontamination: Clean the spill area with soap and water.[13]
First Aid
-
Skin Contact: In case of contact, immediately wash the skin with soap and copious amounts of water.[6]
-
Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes.[6]
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Call a physician.[6]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13]
Fire Fighting
-
Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6] For fires involving flammable solids, a Class D extinguisher may be necessary if metallic components are involved, though not explicitly indicated for this compound.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[6]
Experimental Protocols
General Workflow for Chemical Sensor Fabrication:
Caption: General workflow for chemical sensor fabrication.
Logical Relationships in Handling and Storage
The safe handling and storage of this compound involves a logical progression of steps from receiving the chemical to its ultimate disposal.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. 5-Nitro-m-xylene-a,a -diol 96 71176-55-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. research.wayne.edu [research.wayne.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. purdue.edu [purdue.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
Safety Precautions for 5-Nitro-m-xylene-alpha,alpha'-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety information for 5-Nitro-m-xylene-alpha,alpha'-diol (CAS Number: 71176-55-1). It is intended as a guide and should not replace a formal risk assessment or the information provided in a comprehensive Safety Data Sheet (SDS) from the manufacturer. While some safety data for related compounds is available, the toxicological properties of this compound itself have not been fully investigated[1]. Always consult the most up-to-date SDS for this specific compound before handling.
Hazard Identification and Classification
Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled as dust.
-
Target Organ Toxicity: Potential for damage to organs with repeated or prolonged exposure[1].
-
Combustibility: The material is a combustible solid[2].
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [2][3][4] |
| Molecular Formula | C8H9NO4 | [2][4][5] |
| Molecular Weight | 183.16 g/mol | [2][4][5] |
| Appearance | Solid | [2] |
| Melting Point | 94-96 °C | [2][3] |
| Boiling Point | 421.9±35.0 °C (Predicted) | [6] |
| Storage Temperature | Room Temperature | [5][7] |
| Storage Class | 11 - Combustible Solids | [2] |
Handling and Storage
Handling
-
Engineering Controls: Use in a well-ventilated area. A mechanical exhaust system may be required[8]. Ensure a safety shower and eye bath are readily accessible[8].
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Wash contaminated clothing before reuse[8].
-
Safe Handling Practices: Avoid contact with skin and eyes. Avoid creating dust. Do not ingest[1]. Keep away from heat and sources of ignition[1].
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place[1][8]. Keep containers tightly closed when not in use[1][8].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[1].
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[8]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[8]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention[8]. |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention[8]. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam[8].
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) in a fire[1].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[8].
Accidental Release
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves[8].
-
Containment and Cleaning: Sweep up the spilled solid material, taking care to avoid raising dust. Place the material in a sealed container for waste disposal. Ventilate the area and wash the spill site after material pickup is complete[8].
-
Environmental Precautions: Do not let the chemical enter the environment[1].
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure you are wearing the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Perform the weighing procedure in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar in a clean, dry flask appropriately sized for the final volume of the solution.
-
Carefully transfer the weighed solid into the flask.
-
Add the desired solvent to the flask in the fume hood.
-
Place the flask on a stir plate and stir until the solid is completely dissolved.
-
-
Cleanup:
-
Wipe down the spatula and the weighing area with a damp cloth to remove any residual dust.
-
Dispose of the weighing boat and any contaminated materials in the appropriate chemical waste container.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-硝基间二甲苯-α,α′-二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 71176-55-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 71176-55-1 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. file1.lookchem.com [file1.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A plausible and frequently utilized strategy for synthesizing this compound involves a three-step process. This process begins with the nitration of m-xylene to yield 5-nitro-m-xylene. This is followed by a double benzylic bromination of the methyl groups to form 5-nitro-m-xylene-alpha,alpha'-dibromide. The final step is the hydrolysis of the dibromide to the desired diol product.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The synthesis of this compound involves several hazardous materials and reactions. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Brominating agents are corrosive and toxic, and the reaction can generate hydrogen bromide gas, which is also corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for confirming the chemical structure and identifying any residual starting materials or byproducts. The melting point of the final product can also be a good indicator of purity.[1][2]
Troubleshooting Guide
Step 1: Nitration of m-xylene
Q: My nitration reaction is producing a low yield of the desired 4-nitro-m-xylene isomer. How can I improve this?
A: The isomer ratio in the nitration of m-xylene can be influenced by reaction conditions. To favor the formation of 4-nitro-m-xylene, consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the 4-nitro isomer.
-
Acid Mixture: The composition of the mixed acid (sulfuric and nitric acid) is crucial. A higher concentration of sulfuric acid can promote the formation of the nitronium ion, potentially leading to different isomer distributions. Experiment with different acid ratios to find the optimal conditions for your setup.
-
Addition Rate: A slow, controlled addition of the nitrating agent to the m-xylene can help to maintain a consistent reaction temperature and improve selectivity.
Q: I am observing the formation of dinitro and trinitro byproducts. How can I minimize these?
A: The formation of multiple nitrated products is a common issue. To reduce over-nitration:
-
Control Stoichiometry: Use a molar excess of m-xylene relative to the nitric acid to ensure that the nitrating agent is the limiting reactant.
-
Reaction Time: Shorter reaction times will decrease the likelihood of multiple nitration events. Monitor the reaction progress using TLC or GC to determine the optimal time to quench the reaction.
-
Temperature Control: As with improving isomer selectivity, maintaining a low and consistent reaction temperature is critical to prevent over-nitration.
Step 2: Benzylic Bromination of 5-nitro-m-xylene
Q: The bromination of the methyl groups is incomplete, resulting in a mixture of mono- and di-brominated products. What can I do?
A: Incomplete bromination is a common challenge. To drive the reaction towards the di-brominated product:
-
Reagent Stoichiometry: Ensure that at least two equivalents of the brominating agent (e.g., N-bromosuccinimide, NBS) are used for each equivalent of 5-nitro-m-xylene. A slight excess of the brominating agent may be necessary.
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Initiator: Free radical bromination requires an initiator. Ensure that a sufficient amount of a radical initiator, such as benzoyl peroxide or AIBN, is used.
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Light Source: The reaction is often initiated by light. Use a suitable light source, such as a sunlamp or a high-wattage incandescent bulb, to promote the reaction.
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Reaction Time: Longer reaction times may be needed to achieve complete di-bromination. Monitor the reaction progress closely.
Q: I am observing bromination on the aromatic ring instead of the methyl groups. How can I prevent this?
A: Ring bromination is a competing side reaction. To favor benzylic bromination:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic aromatic substitution.
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Solvent: Use a non-polar solvent, such as carbon tetrachloride or cyclohexane. Polar solvents can promote ionic pathways that lead to ring bromination.
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Absence of Lewis Acids: Ensure that no Lewis acids are present, as they will catalyze electrophilic aromatic substitution.
Step 3: Hydrolysis of 5-nitro-m-xylene-alpha,alpha'-dibromide
Q: The hydrolysis reaction is slow and the yield of the diol is low. How can I improve the reaction efficiency?
A: The rate and efficiency of the hydrolysis can be influenced by several factors:
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Base Concentration: A higher concentration of a strong base, such as sodium hydroxide or potassium hydroxide, will generally increase the rate of hydrolysis.
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Solvent System: The use of a co-solvent, such as THF or dioxane, can help to solubilize the organic dibromide in the aqueous base, improving the reaction rate.
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Temperature: Increasing the reaction temperature will accelerate the hydrolysis. However, be mindful of potential side reactions at higher temperatures.
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Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the water-soluble hydroxide and the organic-soluble dibromide.
Q: I am having difficulty purifying the final diol product. What are some effective purification methods?
A: this compound is a solid at room temperature.[1][2] Purification can typically be achieved through:
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Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
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Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the diol from any remaining impurities. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Nitration | m-xylene, Nitric Acid | Sulfuric Acid | None | 0 - 10 | 1 - 2 | 75 - 85 |
| 2. Bromination | 5-nitro-m-xylene | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | 70 - 80 | 4 - 6 | 60 - 70 |
| 3. Hydrolysis | 5-nitro-m-xylene-alpha,alpha'-dibromide | Sodium Hydroxide | Water/THF | 80 - 100 | 3 - 5 | 80 - 90 |
Disclaimer: The data in this table are illustrative and based on typical conditions for analogous reactions. Optimization may be required for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-m-xylene
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
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Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Reaction: To the cooled nitrating mixture, add 50 g of m-xylene dropwise from the dropping funnel over a period of 1 hour. Ensure the temperature of the reaction mixture does not exceed 10°C.
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Stirring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours.
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Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
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Extraction: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate the 4-nitro-m-xylene isomer.
Protocol 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of 4-nitro-m-xylene in 200 mL of carbon tetrachloride.
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Reagent Addition: Add 47 g of N-bromosuccinimide (NBS) and 1 g of benzoyl peroxide to the flask.
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Reaction: Heat the mixture to reflux (approximately 77°C) using a heating mantle. Irradiate the flask with a 250W sunlamp to initiate the reaction.
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Monitoring: Monitor the progress of the reaction by observing the consumption of NBS (succinimide, the byproduct, will float on top of the solvent). The reaction is typically complete in 4-6 hours.
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Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
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Purification: Wash the filtrate with water and then with a saturated solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound
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Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 25 g of 5-nitro-m-xylene-alpha,alpha'-dibromide in 150 mL of a 1:1 mixture of THF and water.
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Base Addition: Add 15 g of sodium hydroxide pellets to the solution.
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Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 3-5 hours.
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Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of 7.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the bromination step.
Caption: Relationship between reaction parameters and final product purity.
References
Common side reactions in the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction resulted in a very low yield of this compound, or no product was isolated at all. What could be the reasons?
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Answer: A low or negligible yield can stem from several factors:
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Inadequate Nitrating Agent Formation: The active nitrating species, the nitronium ion (NO₂⁺), may not have formed in sufficient concentration. This can be due to impure or wet reagents (nitric acid, sulfuric acid).
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Sub-optimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within the given timeframe.
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Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the nitration to go to completion.
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Loss of Product During Work-up: The product may be lost during the extraction or purification steps. This compound has two hydroxyl groups, which can increase its water solubility to some extent, potentially leading to losses in the aqueous phase during extraction.
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Troubleshooting Steps:
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Reagent Quality: Ensure that concentrated nitric acid and sulfuric acid are of high purity and are not diluted with water.
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Temperature Control: Carefully monitor and control the reaction temperature. A slight increase in temperature (while staying within a safe range to avoid side reactions) might improve the reaction rate.
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Reaction Time: Consider extending the reaction time and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
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Work-up Procedure: When quenching the reaction with ice/water, do so slowly to avoid a rapid temperature increase. During extraction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.
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Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
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Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product spot. What are these impurities likely to be?
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Answer: The presence of multiple spots on TLC indicates the formation of side products. Common side reactions in the nitration of activated aromatic rings like m-xylene-alpha,alpha'-diol include:
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Dinitration: The two hydroxymethyl groups (-CH₂OH) are activating groups, making the aromatic ring susceptible to further nitration. This can lead to the formation of dinitro derivatives.
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Oxidation of Hydroxymethyl Groups: The strong oxidizing nature of the nitrating mixture can oxidize one or both of the hydroxymethyl groups to aldehydes or carboxylic acids.
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Formation of Polymeric Byproducts: Under strongly acidic conditions, benzyl alcohol derivatives can undergo intermolecular condensation or polymerization, resulting in tar-like substances.
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Formation of Nitrate Esters: The hydroxyl groups could potentially react with nitric acid to form nitrate esters, although this is generally less favorable than aromatic nitration under these conditions.
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Troubleshooting Steps:
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Control of Stoichiometry: Use a carefully measured amount of the nitrating agent. Using a large excess of nitric acid will favor dinitration.
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Temperature Management: Maintain a low reaction temperature. Higher temperatures tend to promote oxidation and polymerization side reactions.
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Purification: If side products are formed, they will need to be separated from the desired product. Column chromatography is often an effective method for purifying the product from these types of impurities.
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Issue 3: Formation of a Dark, Tarry, or Oily Product
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Question: Instead of a crystalline solid, my reaction produced a dark, tarry, or oily substance. What went wrong?
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Answer: The formation of dark, intractable materials is a common issue in nitration reactions, especially with activated substrates. The primary causes are:
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Excessive Reaction Temperature: This is the most frequent cause. High temperatures significantly accelerate side reactions like oxidation and polymerization, leading to the formation of complex, high-molecular-weight byproducts.
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Concentrated Reagents: The use of overly concentrated or fuming nitric acid can lead to uncontrolled, exothermic reactions.
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Contaminants in the Starting Material: Impurities in the m-xylene-alpha,alpha'-diol can act as catalysts for decomposition and polymerization.
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Troubleshooting Steps:
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Strict Temperature Control: The addition of the nitrating agent should be done slowly and with efficient cooling to maintain the desired temperature range.
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Purity of Starting Material: Ensure the m-xylene-alpha,alpha'-diol is pure before starting the reaction.
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Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring to dissipate heat and precipitate the product before significant degradation can occur.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of sulfuric acid in this reaction?
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A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction, which helps to drive the equilibrium towards product formation.
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Q2: Why is it important to control the temperature during the addition of the nitrating mixture?
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A2: The nitration of an activated aromatic ring is a highly exothermic reaction. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a higher incidence of side reactions such as dinitration, oxidation of the alcohol groups, and the formation of polymeric tars. Maintaining a low and stable temperature is crucial for achieving a good yield of the desired product with high purity.
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Q3: Can I use a different nitrating agent?
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A3: While the mixed acid (HNO₃/H₂SO₄) method is the most common, other nitrating agents could potentially be used. However, each system will have its own set of optimal conditions and may lead to different side product profiles. Any deviation from the established protocol should be carefully researched and tested on a small scale first.
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Q4: How can I confirm the identity and purity of my final product?
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A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:
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Melting Point: Compare the observed melting point with the literature value. A sharp melting point close to the reported value is indicative of high purity.
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Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.
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Chromatography: TLC can be used to assess the purity, and a single spot suggests a pure compound.
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Experimental Protocol
Synthesis of this compound
This protocol is a generalized procedure based on standard nitration methods for activated aromatic compounds. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
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m-Xylene-alpha,alpha'-diol (1,3-bis(hydroxymethyl)benzene)
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Concentrated Nitric Acid (68-70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (or another suitable organic solvent)
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Ice
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-xylene-alpha,alpha'-diol in a suitable solvent like dichloromethane.
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Cool the flask in an ice-salt bath to between -5 and 0 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of m-xylene-alpha,alpha'-diol over a period of 30-60 minutes, ensuring the internal temperature of the reaction flask does not rise above 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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Allow the ice to melt, and then separate the organic layer.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Reason for Formation | Method of Minimization |
| 2,4-Dinitro-m-xylene-alpha,alpha'-diol | C₈H₈N₂O₆ | Over-nitration due to the activating nature of the hydroxymethyl groups. | Use of stoichiometric amounts of nitrating agent; maintain low reaction temperature. |
| 3-(Hydroxymethyl)-5-nitrobenzaldehyde | C₈H₇NO₄ | Oxidation of one of the hydroxymethyl groups by the nitrating mixture. | Maintain low reaction temperature; shorter reaction times. |
| 3-(Hydroxymethyl)-5-nitrobenzoic acid | C₈H₇NO₅ | Further oxidation of the aldehyde or direct oxidation of the hydroxymethyl group. | Maintain low reaction temperature; shorter reaction times. |
| Polymeric materials | (C₈H₈O₂)n | Acid-catalyzed intermolecular condensation of the starting material or product. | Strict temperature control; use of a less acidic nitrating system if possible. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Potential side reactions during the nitration of m-xylene-alpha,alpha'-diol.
Caption: A logical workflow for troubleshooting low product yield.
How to resolve solubility issues with 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-m-xylene-alpha,alpha'-diol. The information is designed to address common challenges, with a focus on resolving solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic nitro compound. Its known application is in the fabrication of chemical sensors, specifically for the detection of explosives like 2,4,6-trinitrotoluene (TNT) through techniques such as planar integrated optical waveguide attenuated total reflection spectrometry.
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Solid |
| Melting Point | 94-96 °C |
| Storage | Room Temperature, sealed in a dry place |
Q3: What are the general solubility characteristics of aromatic nitro compounds like this compound?
Aromatic nitro compounds are typically characterized by low solubility in water. However, they are generally soluble in organic solvents. The presence of two hydroxyl (-OH) groups in this compound may slightly increase its polarity compared to similar compounds without these groups.
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty dissolving this compound in aqueous solutions.
Question: I am unable to dissolve this compound in my aqueous buffer for an experiment. What steps can I take?
Answer: Direct dissolution in aqueous buffers is expected to be very low. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
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Recommended Solvents: Dimethyl sulfoxide (DMSO) is a strong solvent for many organic compounds and is a good starting point. Alcohols such as ethanol or methanol can also be effective co-solvents to increase the solubility of nitro compounds.
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Procedure:
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Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
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Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or sonication in a water bath can aid dissolution.
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Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer to the desired final concentration.
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Important Consideration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects in biological or chemical assays.
Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
Question: When I add my DMSO stock solution of this compound to my buffer, the compound precipitates. How can I prevent this?
Answer: Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several strategies to address this:
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Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
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Optimize the Co-solvent System: Experiment with different co-solvents. Sometimes a mixture of solvents (e.g., DMSO and ethanol) can be more effective.
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pH Adjustment: The solubility of some organic compounds can be influenced by pH. While this compound does not have strongly acidic or basic groups, minor pH adjustments to your buffer (if permissible for your experiment) could be tested.
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Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Estimated Solubility Data
| Solvent | Estimated Solubility | Notes |
| Water | Very Low (<0.1 g/L) | Aromatic nitro compounds are generally insoluble in water. |
| Ethanol | Moderate | Alcohols are often used to increase the solubility of nitro compounds. |
| Methanol | Moderate | Similar to ethanol, should be a reasonably good solvent. |
| Acetone | Soluble | A common solvent for many organic solids. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, expected to be very effective. |
Experimental Protocols
Protocol for Preparation of a Working Solution for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound for use in cellular or biochemical assays.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator water bath (optional)
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Aqueous buffer of choice (e.g., PBS, TRIS)
Procedure:
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Preparation of a Concentrated Stock Solution (e.g., 20 mM): a. Weigh out an appropriate amount of this compound (e.g., 1.83 mg for 1 mL of a 10 mM solution). b. Add the solid to a sterile microcentrifuge tube. c. Add the required volume of DMSO to achieve the desired concentration. d. Vortex the tube vigorously for 1-2 minutes. e. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. f. Visually inspect the solution to ensure there are no visible particles. g. Store the stock solution at -20°C for long-term storage.
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Preparation of the Final Working Solution: a. On the day of the experiment, thaw the stock solution at room temperature. b. Vortex the stock solution briefly. c. Perform serial dilutions of the stock solution in your aqueous buffer to reach the final desired experimental concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Ensure the final DMSO concentration is below the tolerance level of your experimental system.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Technical Support Center: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and optimization parameters.
Route 1: Nitration of m-xylene followed by selective oxidation of the methyl groups. This is a direct approach but achieving selective oxidation to the diol without side reactions can be challenging.
Route 2: Synthesis of 5-nitroisophthalic acid followed by selective reduction. This route offers better control over the formation of the diol functionality, provided a selective reducing agent is used.
Below are detailed troubleshooting guides and FAQs for each synthetic pathway.
Route 1: Nitration of m-Xylene and Subsequent Oxidation
This route involves two key transformations: the nitration of m-xylene to introduce the nitro group and the subsequent selective oxidation of the two methyl groups to hydroxyl groups.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via nitration and oxidation.
Troubleshooting Guide: Route 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mononitro-m-xylene | - Incomplete reaction. - Suboptimal reaction temperature. | - Increase reaction time or temperature gradually. - Ensure efficient stirring to improve mass transfer. - Optimize the molar ratio of nitric acid to m-xylene. |
| Formation of significant amounts of dinitro-m-xylene | - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent). | - Lower the reaction temperature. - Add the nitrating mixture dropwise to control the reaction rate and temperature. - Use a less concentrated nitrating agent. |
| Poor regioselectivity (undesired isomer ratio) | - The directing effects of the methyl groups lead to a mixture of 4-nitro and 2-nitro isomers. | - While difficult to control completely, adjusting the reaction temperature and the acid catalyst may slightly alter the isomer ratio. Separation of isomers might be necessary after this step. |
| Over-oxidation to carboxylic acids in the second step | - The oxidizing agent is too strong. - Prolonged reaction time or elevated temperature. | - Use a milder oxidizing agent such as activated manganese dioxide (MnO2). - Carefully control the reaction temperature and monitor the reaction progress closely by TLC. - Use a stoichiometric amount of the oxidizing agent. |
| Incomplete oxidation to the diol | - Insufficient amount of oxidizing agent. - Deactivation of the oxidizing agent. | - Increase the equivalents of the oxidizing agent. - Ensure the oxidizing agent is freshly prepared and activated. |
| Difficulty in purifying the final product | - Presence of unreacted starting material, mono-alcohol intermediate, and over-oxidized products. | - Utilize column chromatography for separation. - Recrystallization from a suitable solvent system can also be effective. |
FAQs: Route 1
Q1: What is the expected isomer distribution in the nitration of m-xylene?
A1: The nitration of m-xylene typically yields a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. The methyl groups are ortho, para-directing, and the substitution pattern is influenced by both electronic and steric factors.
Q2: What are the key parameters to control during the nitration step?
A2: The most critical parameters are temperature and the rate of addition of the nitrating mixture. Maintaining a low temperature (typically 0-10 °C) is crucial to minimize the formation of dinitrated byproducts. Slow, dropwise addition of the mixed acid to the m-xylene solution ensures better temperature control and a more selective reaction.
Q3: Which oxidizing agents are suitable for the selective conversion of methyl groups to alcohols?
A3: For the selective oxidation of benzylic methyl groups to alcohols, mild oxidizing agents are required to prevent over-oxidation to aldehydes or carboxylic acids. Activated manganese dioxide (MnO2) is a common choice for the selective oxidation of benzylic alcohols and can be adapted for this transformation.[1][2][3][4] The reactivity of MnO2 can be influenced by its method of preparation and activation.[1]
Route 2: Synthesis and Reduction of 5-Nitroisophthalic Acid
This alternative route involves the nitration of isophthalic acid, followed by the selective reduction of the two carboxylic acid groups to hydroxyl groups, leaving the nitro group intact.
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via nitration of isophthalic acid and subsequent reduction.
Troubleshooting Guide: Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-nitroisophthalic acid | - Incomplete nitration. - Suboptimal reaction conditions. | - Ensure complete dissolution of isophthalic acid in sulfuric acid before adding nitric acid. - Optimize reaction temperature and time. |
| Reduction of the nitro group during the second step | - The reducing agent is not selective. - Reaction conditions are too harsh. | - Use a highly selective reducing agent for carboxylic acids that does not affect nitro groups, such as borane-tetrahydrofuran complex (BH3·THF). - Perform the reaction at low temperatures and monitor carefully. |
| Incomplete reduction of one or both carboxylic acid groups | - Insufficient amount of reducing agent. - Deactivation of the reducing agent. | - Use a sufficient excess of the reducing agent. - Ensure the reducing agent is of high quality and handled under anhydrous conditions. |
| Formation of polymeric byproducts | - High reaction temperatures during reduction. | - Maintain a low and controlled temperature throughout the addition of the reducing agent and the reaction. |
| Difficult work-up procedure after reduction | - Quenching of excess borane complex can be vigorous. - Formation of borate esters. | - Quench the reaction slowly and carefully with an appropriate solvent (e.g., methanol) at low temperature. - An acidic work-up may be necessary to hydrolyze borate esters. |
FAQs: Route 2
Q1: Why is the reduction of the carboxylic acid groups challenging in the presence of a nitro group?
A1: Nitro groups are susceptible to reduction by many common reducing agents used for carboxylic acids (e.g., lithium aluminum hydride). Therefore, a chemoselective reducing agent is required that will specifically reduce the carboxylic acids while leaving the nitro group untouched.
Q2: What is a suitable selective reducing agent for the conversion of 5-nitroisophthalic acid to the diol?
A2: Borane complexes, particularly borane-tetrahydrofuran (BH3·THF), are known to be effective for the selective reduction of carboxylic acids in the presence of nitro groups.[5] Careful control of the reaction conditions, such as temperature, is essential to maintain selectivity.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can observe the disappearance of the starting material (5-nitroisophthalic acid) and the appearance of the product (this compound). It is also advisable to spot for the intermediate mono-alcohol.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from the literature for the nitration of m-xylene.
Table 1: Isomer Distribution in the Mononitration of m-Xylene
| Nitrating System | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Reference |
| H2SO4-HNO3 | 86 | 14 | [6] |
| BF3-catalyzed | 83.1 | 16.9 | [6] |
| Zr(NO3)4 | 90 | 10 | [6] |
Table 2: Effect of Reaction Conditions on m-Xylene Nitration with Fuming Nitric Acid
| Entry | HNO3 (mmol) | Time (min) | Conversion (%) | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Dinitro-m-xylene (%) | Reference |
| 1 | 9.01 | 30 | 50.1 | 42.1 | 7.2 | 0.8 | [7] |
| 2 | 18.01 | 30 | 85.2 | 68.3 | 11.5 | 5.4 | [7] |
| 3 | 36.02 | 30 | 98.9 | 65.4 | 10.9 | 22.6 | [7] |
Detailed Experimental Protocols
The following are representative protocols based on the available literature. Note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Nitration of m-Xylene
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Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place m-xylene in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0 °C.
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Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the stirred m-xylene solution, ensuring the temperature does not exceed 10 °C.
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Monitoring: After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitro-m-xylene isomers can be purified by fractional distillation or used directly in the next step.
Protocol 2: Selective Reduction of 5-Nitroisophthalic Acid
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitroisophthalic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise via a syringe or an addition funnel.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
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Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add methanol to quench the excess borane. Vigorous gas evolution will occur.
-
Work-up: Remove the solvents under reduced pressure. The residue can be treated with dilute HCl and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]
References
- 1. nanotrun.com [nanotrun.com]
- 2. youtube.com [youtube.com]
- 3. brainly.in [brainly.in]
- 4. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 5. jrfglobal.com [jrfglobal.com]
- 6. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
Purification challenges of 5-Nitro-m-xylene-alpha,alpha'-diol and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Nitro-m-xylene-alpha,alpha'-diol.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and provides systematic solutions.
Problem 1: Low Purity After Initial Synthesis
| Symptom | Potential Cause | Suggested Solution |
| The isolated product is an oily residue or a low-melting solid. | Presence of isomeric impurities from the nitration of m-xylene, such as 2-nitro-m-xylene and 4-nitro-m-xylene derivatives.[1][2] | Proceed with column chromatography for separation of isomers. A step-gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
| The product appears discolored (yellow or brown). | Residual nitrating agents or phenolic impurities formed during the synthesis. | Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acidic residues. Phenolic impurities can be reduced by washing with a dilute sodium hydroxide solution, but care must be taken to avoid degradation of the desired product. |
| Broad melting point range after initial isolation. | Presence of multiple components, including starting materials, byproducts, and isomeric impurities. | Utilize recrystallization from a suitable solvent system to improve purity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary. |
Problem 2: Difficulty with Recrystallization
| Symptom | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The solvent is too nonpolar for the compound at the desired temperature, or the solution is supersaturated. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent, or the concentration is too low. | If the compound is too soluble, try a less polar solvent or a mixed solvent system. If the concentration is low, carefully evaporate some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod can also initiate nucleation. |
| Poor recovery of the product after recrystallization. | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals. |
Problem 3: Challenges with Chromatographic Purification
| Symptom | Potential Cause | Suggested Solution |
| Poor separation of the desired product from impurities on a silica gel column. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for the desired product is often a good starting point for column chromatography. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| The compound streaks on the TLC plate or column. | The compound is too polar for the solvent system, or it is interacting strongly with the stationary phase. The sample may be overloaded. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. Avoid overloading the column. |
| The product elutes with an unknown, persistent impurity. | The impurity has a similar polarity to the product. | Consider using a different chromatographic technique, such as reverse-phase HPLC, which separates compounds based on hydrophobicity. A C18 or phenyl-hexyl column could provide the necessary selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: The most common impurities arise from the initial nitration of m-xylene. You can expect to find isomeric dinitro-m-xylene precursors and the corresponding diols. The primary isomers formed during the nitration of m-xylene are 2-nitro-m-xylene and 4-nitro-m-xylene.[1][2] Therefore, the corresponding diol isomers are likely impurities. Incomplete reaction can also lead to the presence of the mononitro-m-xylene starting material.
Q2: Which solvent is best for the recrystallization of this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. A good starting point is to test the solubility of your crude product in various solvents. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane are often effective for polar nitro-aromatic compounds. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent to identify which fractions contain the pure product.
Q4: My purified this compound is still slightly yellow. Is this acceptable?
A4: A faint yellow color is not uncommon for nitro-aromatic compounds. However, a significant yellow or brown coloration may indicate the presence of impurities. To assess the purity, it is crucial to obtain analytical data such as a sharp melting point and a clean NMR spectrum. If the analytical data confirms high purity, the slight coloration may be inherent to the compound.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For final purity assessment, a combination of techniques is recommended:
-
Melting Point: A sharp melting point range close to the literature value (94-96 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide structural confirmation and reveal the presence of any proton- or carbon-containing impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method to quantify the purity and detect trace impurities. A reverse-phase C18 or a phenyl-hexyl column with a water/acetonitrile or water/methanol gradient is a suitable starting point.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows and logical relationships in the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Degradation pathways of 5-Nitro-m-xylene-alpha,alpha'-diol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 5-Nitro-m-xylene-alpha,alpha'-diol. Given the limited direct literature on this specific compound, the guidance is based on established principles for the degradation of related nitroaromatic and xylene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the biodegradation of this compound?
A1: Based on studies of similar nitroaromatic compounds, two primary initial pathways are plausible for biodegradation.[1][2] The first involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group.[1] The second pathway involves the oxidation of one of the hydroxymethyl (-CH2OH) groups to an aldehyde (-CHO) and then a carboxylic acid (-COOH) group.
Q2: What are the expected final degradation products under aerobic biodegradation?
A2: Under aerobic conditions, complete mineralization to carbon dioxide, water, and inorganic nitrogen (e.g., nitrate or ammonia) is the expected outcome for many organic compounds.[3] However, the degradation pathway may involve several stable intermediates before complete breakdown.
Q3: How might photodegradation of this compound proceed?
A3: The photodegradation of aromatic alcohols often involves the generation of reactive oxygen species (ROS) that can lead to the oxidation of the alcohol groups to aldehydes and carboxylic acids.[4][5] The nitro group can also influence the photochemical reactivity of the aromatic ring.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for quantifying the parent compound and non-volatile intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identifying volatile degradation products.[6]
Q5: Are there any known microorganisms capable of degrading compounds similar to this compound?
A5: While specific microorganisms for this compound are not documented, various bacteria, such as Pseudomonas, Rhodococcus, and Acidovorax, have been shown to degrade xylene isomers and other nitroaromatic compounds.[7]
Troubleshooting Guides
Issue 1: No degradation of the target compound is observed in my biodegradation experiment.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | Ensure the microbial inoculum is sourced from a site with a history of contamination by similar compounds or use a known degrader strain for related chemicals. |
| Toxicity of the compound | High concentrations of nitroaromatic compounds can be toxic to microorganisms.[8] Start with a lower concentration of the test compound. |
| Lack of essential nutrients | Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements for microbial activity. |
| Unfavorable environmental conditions | Optimize pH, temperature, and oxygen levels for the specific microbial culture. Most standard biodegradation studies are conducted under neutral pH and mesophilic temperatures.[9] |
Issue 2: Intermediate products are accumulating and not degrading further.
| Possible Cause | Troubleshooting Step |
| Incomplete metabolic pathway | The microbial consortium may lack the necessary enzymes for complete mineralization. Consider using a mixed microbial culture from an acclimated environment. |
| Feedback inhibition | The accumulation of an intermediate product may be inhibiting a key enzyme in the degradation pathway. Try to identify and quantify the intermediates. |
| Rate-limiting step | A particular step in the degradation pathway may be significantly slower than others. Extended incubation times may be necessary to observe further degradation. |
Issue 3: Inconsistent results in photodegradation experiments.
| Possible Cause | Troubleshooting Step |
| Fluctuations in light source intensity | Ensure a stable light source with consistent spectral output. Calibrate the light source before each experiment. |
| Photosensitization effects | Components of the reaction medium could be acting as photosensitizers or quenchers. Run control experiments with the medium alone. |
| Precipitation of degradation products | Insoluble degradation products can coat the reactor surface, reducing light penetration. Ensure adequate mixing and periodically clean the reactor. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Prepare a mineral salts medium: A standard basal salts medium containing essential nutrients (N, P, K, Mg, etc.) should be prepared and sterilized.
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Inoculum: Use an activated sludge sample from a municipal wastewater treatment plant or a soil sample from a contaminated site. Acclimatize the inoculum to the target compound by exposing it to low concentrations for a period before the experiment.
-
Experimental Setup: In a sterile flask, combine the mineral salts medium, the inoculum, and a known concentration of this compound (e.g., 10-50 mg/L). Prepare a control flask without the inoculum and another without the target compound.
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Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30°C) in the dark to prevent photodegradation.
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Sampling and Analysis: At regular intervals, withdraw samples from the flasks. Filter the samples and analyze the concentration of the parent compound and any major intermediates using HPLC.
Protocol 2: Photodegradation Study
-
Prepare a solution: Dissolve a known concentration of this compound in ultrapure water or a suitable buffer.
-
Photoreactor: Use a photoreactor equipped with a specific light source (e.g., a UV lamp or a solar simulator). The reactor should be made of quartz or another UV-transparent material.
-
Experimental Setup: Place the solution in the photoreactor. Maintain a constant temperature using a cooling system. Prepare a control sample that is kept in the dark.
-
Irradiation: Expose the solution to the light source for a defined period.
-
Sampling and Analysis: At regular intervals, take samples from the reactor and analyze the concentration of the parent compound and degradation products using HPLC and/or GC-MS.
Quantitative Data Summary
As no specific experimental data for the degradation of this compound is available, the following table provides a template for researchers to populate with their own data.
Table 1: Degradation of this compound under Different Conditions
| Condition | Parameter | Value | Unit |
| Aerobic Biodegradation | Half-life (t1/2) | User Data | hours/days |
| Major Intermediate 1 | User Data | mg/L | |
| Major Intermediate 2 | User Data | mg/L | |
| Photodegradation (UV-C) | Half-life (t1/2) | User Data | minutes/hours |
| Major Intermediate 1 | User Data | mg/L | |
| Major Intermediate 2 | User Data | mg/L | |
| Chemical Oxidation (e.g., Fenton) | Half-life (t1/2) | User Data | minutes/hours |
| Major Intermediate 1 | User Data | mg/L | |
| Major Intermediate 2 | User Data | mg/L |
Visualizations
Caption: Plausible biodegradation pathways of this compound.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taikangreactor.com [taikangreactor.com]
- 6. method for measuring the biodegradation of organic chemicals | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Evaluating the aerobic xylene-degrading potential of the intrinsic microbial community of a legacy BTEX-contaminated aquifer by enrichment culturing coupled with multi-omics analysis: uncovering the role of Hydrogenophaga strains in xylene degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 9. contractlaboratory.com [contractlaboratory.com]
Technical Support Center: Analysis of 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-m-xylene-alpha,alpha'-diol. Our focus is on the identification and characterization of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in your sample can generally be categorized into two main classes: synthesis-related impurities and degradation products.
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Synthesis-Related Impurities: These arise from the manufacturing process.
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Starting Materials: Residual m-xylene may be present if the initial nitration reaction did not go to completion.
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Isomeric Impurities: The nitration of m-xylene can lead to the formation of different positional isomers of nitroxylene, which may be carried through subsequent synthetic steps.
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Over-nitrated Species: Dinitro-m-xylene derivatives can be formed if the nitration reaction is not well-controlled.
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Intermediates: Incomplete conversion of intermediates to the final diol can result in their presence in the final product. For instance, the corresponding monohydroxymethyl derivative could be a potential impurity.
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Byproducts: Side reactions during the synthesis, such as ether formation between two molecules of the diol, can introduce impurities.
-
-
Degradation Products: These can form over time due to storage conditions or exposure to light, heat, or incompatible substances.
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Oxidation Products: The hydroxymethyl groups (-CH₂OH) can be oxidized to form aldehydes (-CHO) or carboxylic acids (-COOH).
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Reduction Products: The nitro group (-NO₂) can be reduced to an amino group (-NH₂).
-
Q2: What analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the main component from its impurities. When coupled with a UV detector, it is excellent for quantification. For identification, coupling HPLC with a mass spectrometer (LC-MS) is highly effective.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable impurities. Derivatization of the diol may be necessary to improve its volatility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, providing clues to their structure.
Q3: My sample of this compound has a lower purity than expected. What could be the cause?
A3: Lower than expected purity can be due to a variety of factors. Consider the following possibilities:
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Incomplete reaction: The synthesis may not have proceeded to completion, leaving starting materials or intermediates in your sample.
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Side reactions: Unwanted side reactions during synthesis can generate byproducts.
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Degradation: The sample may have degraded during storage or handling. Ensure it is stored in a cool, dark place and is not exposed to incompatible materials.
-
Contamination: Contamination from solvents, reagents, or equipment can also lead to lower purity.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent with mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH or use a different column. |
| Ghost Peaks | - Contamination in the injection system or mobile phase.- Carryover from a previous injection. | - Flush the injector and use fresh, high-purity mobile phase.- Run a blank injection to confirm carryover and clean the system if necessary. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it has reached the end of its lifespan. |
| Unexpected Peaks | - Presence of impurities in the sample.- Degradation of the sample in the autosampler. | - Compare the chromatogram to a reference standard.- Use a cooled autosampler if sample degradation is suspected. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | - Sample not reaching the detector.- Issues with the injector or column. | - Check for leaks in the system.- Ensure the injector temperature is appropriate for the sample's volatility.- Verify the column is properly installed. |
| Broad Peaks | - Slow injection speed.- Column contamination. | - Use a faster injection speed.- Bake out the column to remove contaminants. |
| Poor Separation of Peaks | - Inappropriate temperature program.- Incorrect column phase. | - Optimize the temperature ramp rate.- Select a column with a different polarity. |
| Mass Spectrum Not Matching Expected Fragmentation | - Co-elution of multiple components.- Contamination in the ion source. | - Improve chromatographic separation.- Clean the ion source. |
Experimental Protocols
Example HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrument and sample.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
Example GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile or semi-volatile impurities. Derivatization may be required for the main component.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
Visualizations
Caption: A generalized workflow for the identification of impurities in this compound samples.
Caption: Potential pathways for the formation of impurities during synthesis and degradation of this compound.
Technical Support Center: 5-Nitro-m-xylene-alpha,alpha'-diol Based Sensor Development
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the development of sensors utilizing 5-Nitro-m-xylene-alpha,alpha'-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in sensor development?
A1: this compound is an organic compound with the chemical formula C8H9NO4.[1][2] Its primary application in sensor technology is as a sensing material for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] It is particularly used in the fabrication of chemical sensors based on planar integrated optical waveguide attenuated total reflection spectrometry.[1][2]
Q2: What is the underlying principle of detection for a this compound based sensor?
A2: The detection mechanism is believed to be based on the formation of a charge-transfer complex. This compound acts as an electron-rich donor molecule, while the target analyte, TNT, is an electron-deficient acceptor molecule. The interaction between the donor and acceptor leads to a change in the optical properties of the sensing layer, which can be measured, for example, by changes in fluorescence or absorbance.
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 71176-55-1 |
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol [2] |
| Melting Point | 94-96 °C[3][4] |
| Boiling Point (Predicted) | 421.9±35.0 °C[4] |
| Form | Solid[4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1][4] |
Q4: Where can I source this compound?
A4: this compound is available from several chemical suppliers, including Parchem, Santa Cruz Biotechnology, and ChemicalBook.[2][3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the development and use of this compound based sensors.
| Problem ID | Problem Description | Potential Cause(s) | Recommended Solution(s) |
| TS-01 | No or low sensor response to TNT | 1. Incorrect sensor fabrication: The sensing layer may be too thick, too thin, or unevenly coated. 2. Degradation of the sensing molecule: this compound may have degraded due to improper storage or exposure to light. 3. Inactive sensing surface: The surface of the sensor may not be properly prepared to bind the sensing molecule. | 1. Optimize the coating procedure to ensure a uniform and appropriate thickness of the sensing layer. 2. Use fresh this compound and store it in a cool, dark, and dry place. 3. Ensure the substrate is thoroughly cleaned and pre-treated according to the experimental protocol to facilitate proper adhesion of the sensing layer. |
| TS-02 | High background noise or signal drift | 1. Contaminated ATR crystal: The Attenuated Total Reflectance (ATR) crystal may have residual contaminants from previous experiments or improper cleaning.[6] 2. Instrument instability: Fluctuations in the light source or detector of the spectrometer can cause signal drift. 3. Environmental factors: Changes in ambient temperature or humidity can affect the sensor's performance. | 1. Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before each measurement and before applying the sensing layer.[6] 2. Allow the instrument to warm up and stabilize before taking measurements. 3. Conduct experiments in a controlled environment with stable temperature and humidity. |
| TS-03 | Poor selectivity (response to other nitroaromatic compounds) | 1. Similar electronic properties of interfering compounds: Other nitroaromatic compounds can also act as electron acceptors and interact with the sensing molecule. 2. Non-specific binding: Interferents may adsorb to the sensor surface through mechanisms other than charge-transfer complexation. | 1. This is an inherent challenge. Consider incorporating molecularly imprinted polymers or other recognition elements to enhance selectivity. 2. Modify the sensor surface with a blocking agent to reduce non-specific binding. |
| TS-04 | Irreproducible results | 1. Inconsistent sensor fabrication: Variations in the preparation of the sensing layer between different sensors. 2. Variable sample application: Inconsistent volume or concentration of the analyte solution applied to the sensor. 3. Changes in sample due to pressure: For solid samples, the pressure applied to ensure contact with the ATR crystal can alter the sample's physical state.[7] | 1. Standardize the sensor fabrication protocol to ensure consistency. 2. Use precise liquid handling techniques to apply the analyte. 3. Apply consistent and minimal pressure when measuring solid samples.[7] |
Experimental Protocols
1. Synthesis of a Nitro-xylene Derivative (Illustrative)
Disclaimer: This is a general procedure for the nitration of a xylene and not the specific synthesis of this compound. It is provided for illustrative purposes to understand the chemistry involved.
A common method for the nitration of aromatic compounds is the use of a mixed acid (a mixture of concentrated nitric acid and sulfuric acid).[8]
Materials:
-
o-xylene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Ice bath
-
Round-bottom flask with a stirrer
Procedure:
-
Cool the o-xylene in a round-bottom flask to 15-20 °C using an ice bath.
-
Carefully prepare the mixed acid by adding sulfuric acid to nitric acid.
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Add the mixed acid dropwise to the cooled o-xylene with constant stirring over one hour, maintaining the temperature between 15-20 °C.
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After the addition is complete, continue stirring for an additional 30 minutes.
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Separate the organic phase and wash it twice with water, followed by a brine wash to remove residual water.[8]
2. General Protocol for Attenuated Total Reflectance (ATR) Measurement
ATR is a common technique for analyzing the surface of samples with minimal preparation.[9]
Materials:
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FTIR spectrometer with an ATR accessory
-
Sample
-
Appropriate cleaning solvent for the ATR crystal
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal. This is crucial to avoid negative peaks in the final spectrum.[6]
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Sample Application: Place the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is often used.
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Spectrum Collection: Collect the infrared spectrum of the sample. The IR beam interacts with the sample at the surface of the crystal.[9]
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Cleaning: After the measurement, thoroughly clean the ATR crystal to remove all traces of the sample.
Visualizations
Caption: Experimental workflow for sensor development.
Caption: Proposed signaling pathway for TNT detection.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 71176-55-1 [chemicalbook.com]
- 4. This compound CAS#: 71176-55-1 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ATR Precautions : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
How to increase the stability of 5-Nitro-m-xylene-alpha,alpha'-diol in solution
Welcome to the technical support center for 5-Nitro-m-xylene-alpha,alpha'-diol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments. While specific stability data for this compound (CAS: 71176-55-1) is limited in published literature, this guide is built on established chemical principles related to its core functional groups: the nitroaromatic ring and the benzylic diol moieties.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the likely cause?
A1: Color change in solutions containing nitroaromatic compounds is often an indicator of degradation. The two most probable causes are:
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Oxidation of the Benzylic Alcohols: The benzylic alcohol groups (-CH₂OH) are susceptible to oxidation, which can convert them first to aldehydes and subsequently to carboxylic acids.[1][2] These new compounds, particularly if they form conjugated systems, can be colored.
-
Degradation involving the Nitro Group: The nitro group (-NO₂) can undergo various reactions, including reduction to nitroso, hydroxylamino, or amino groups, especially in the presence of reducing agents or under certain pH conditions.[3][4] These degradation products can also be colored.
Q2: I am observing a significant loss of the parent compound peak and the appearance of new peaks in my HPLC analysis over a short period. What are the primary factors that could be causing this instability?
A2: The primary factors influencing the stability of this compound in solution are multifaceted, stemming from its chemical structure. The benzylic position is known to be highly reactive.[5] Key factors include:
-
Exposure to Light (Photodegradation): Nitroaromatic compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.
-
Presence of Oxygen (Oxidation): As mentioned, the benzylic alcohols are prone to oxidation. This process can be accelerated by dissolved oxygen in the solvent.[1]
-
Solution pH: Both acidic and basic conditions can catalyze degradation. Acid can promote dehydration reactions of the diol, while basic conditions can deprotonate the alcohols, making them more susceptible to oxidation.
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions. The compound should be stored at a controlled room temperature or refrigerated, as specified.[6]
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or from your container can act as catalysts for oxidation reactions.
-
Solvent Choice: The type of solvent can influence stability. Protic solvents may participate in reactions, while certain solvents may contain impurities (like peroxides in aged ethers) that can initiate degradation.
Q3: What general steps can I take to improve the stability of my this compound solution?
A3: To enhance stability, you should systematically control the environmental factors listed above.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store the final solution under an inert atmosphere.
-
Control pH: Use buffered solutions if compatible with your experimental design. A pH range close to neutral (pH 6-7) is often a good starting point.
-
Use High-Purity Solvents: Use fresh, HPLC-grade or equivalent purity solvents.
-
Consider Additives: If degradation persists, consider adding antioxidants or chelating agents.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic workflow for identifying and mitigating the degradation of this compound in your experiments.
Problem: Unacceptable loss of the active compound (>5%) in solution within 24 hours at room temperature, as determined by HPLC.
Step 1: Initial Assessment and Control of Basic Factors
Before modifying the solution, verify that the degradation is not due to an external error.
-
HPLC Method Validation: Ensure your analytical method is stability-indicating (i.e., it can separate the parent compound from its degradants).
-
Solvent Purity: Use a fresh bottle of high-purity, HPLC-grade solvent. Old solvents, especially ethers like THF, can form explosive peroxides that are also highly oxidative.
-
Standard Preparation: Prepare a fresh standard of the compound and analyze it immediately to establish a baseline (T=0) concentration.
Step 2: Environmental Stress Testing (Forced Degradation)
To identify the primary cause of degradation, perform a forced degradation study. This involves exposing the solution to exaggerated conditions one at a time. A detailed protocol is provided in the "Experimental Protocols" section.
Step 3: Implementing Stabilization Strategies
Based on the results from your stress testing, implement targeted solutions. The table below summarizes potential causes and corresponding stabilization strategies.
| Identified Cause | Primary Stabilization Strategy | Secondary Actions & Considerations |
| Photodegradation | Use amber glassware or foil wrapping for all solutions. | Minimize exposure to ambient light during sample preparation. |
| Oxidation | Deoxygenate the solvent (e.g., sparge with N₂ or Ar). | Add an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). |
| Acid/Base Instability | Use a buffered solvent system (e.g., phosphate buffer) to maintain a neutral pH. | Avoid highly acidic or basic conditions in your experimental workflow. |
| Thermal Degradation | Prepare and store solutions at reduced temperatures (e.g., 2-8°C). | Ensure the compound is brought to ambient temperature before use if solubility is an issue. |
| Metal-Ion Catalysis | Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%). | Use high-quality glassware; avoid metal spatulas if possible. |
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary potential degradation routes for this compound based on its functional groups.
Caption: Potential chemical degradation pathways for this compound.
Troubleshooting Workflow Diagram
Use this flowchart to systematically troubleshoot stability issues.
Caption: A logical workflow for troubleshooting solution stability.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways for this compound in a specific solvent system.
Materials:
-
This compound
-
Chosen solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven, water bath
-
Photostability chamber or UV lamp
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled vials. Create a control sample by mixing 1 mL of stock with 1 mL of the solvent.
Condition Stressor Solution Incubation Details Control Solvent Store at 2-8°C, protected from light Acid Hydrolysis 0.1 M HCl 60°C for 4 hours Base Hydrolysis 0.1 M NaOH Room Temperature for 2 hours Oxidation 3% H₂O₂ Room Temperature for 4 hours Thermal Solvent 60°C for 24 hours (in darkness) Photolytic Solvent Expose to UV light (e.g., 254 nm) for 8 hours -
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze all samples, including a T=0 sample (stock solution diluted immediately), by a stability-indicating HPLC-UV method.
-
-
Data Interpretation:
-
Calculate the percentage degradation for each condition by comparing the parent peak area to the T=0 sample.
-
Significant degradation (>10-20%) under a specific condition points to that pathway being a primary stability concern. For example, if the most degradation occurs in the H₂O₂ sample, the compound is highly susceptible to oxidation. Analytical techniques like HPLC are crucial for stability testing.[7][8]
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [guidechem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the characterization of 5-Nitro-m-xylene-alpha,alpha'-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Nitro-m-xylene-alpha,alpha'-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a chemical compound with the molecular formula C8H9NO4.[1][2] Its primary application is in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene (TNT) using techniques such as planar integrated optical waveguide attenuated total reflection spectrometry.[1][3]
Q2: What are the basic physical and chemical properties of this compound?
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO4 | [1][2] |
| Molecular Weight | 183.16 g/mol | [1] |
| Melting Point | 94 - 96 °C | [4][5] |
| Appearance | Off-white to light yellow solid | [5] |
| Solubility | No specific data available, but expected to be soluble in polar organic solvents. | |
| Storage | Sealed in a dry, room temperature environment. | [2] |
Q3: What are the main safety precautions to consider when handling this compound?
While specific hazard information for this compound is limited, it is prudent to handle it with the standard precautions for nitroaromatic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be handled in a well-ventilated area.[6]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: I am observing broad peaks in the 1H NMR spectrum. What could be the cause and how can I resolve it?
Broad peaks in the 1H NMR spectrum of this compound can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent.
-
Solution: Try a different deuterated solvent with higher polarity, such as DMSO-d6 or Methanol-d4. Gentle warming of the sample may also improve solubility, but be cautious of potential degradation.
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the sample using column chromatography or recrystallization.
-
-
Chemical Exchange: The hydroxyl (-OH) protons are subject to chemical exchange with residual water in the solvent, which can lead to broad signals.
-
Solution: To confirm if a broad peak corresponds to the hydroxyl protons, perform a D2O shake. Add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.[7]
-
Q5: I am having trouble assigning the aromatic proton signals in the 1H NMR spectrum. What is the expected pattern?
For this compound, the aromatic region of the 1H NMR spectrum is expected to show signals for three distinct protons on the benzene ring. The nitro group is strongly electron-withdrawing, which will deshield the adjacent protons, causing them to appear at a higher chemical shift (further downfield). The protons ortho and para to the nitro group will be the most deshielded.[8]
Logical Workflow for NMR Troubleshooting
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 71176-55-1 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. fda.gov [fda.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to 5-Nitro-m-xylene-alpha,alpha'-diol and Structurally Similar Compounds for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and biological properties of novel compounds is paramount. This guide provides a detailed comparison of 5-Nitro-m-xylene-alpha,alpha'-diol with two structurally related compounds: 4-Nitro-m-xylene and 5-Nitroisophthalic acid. This objective analysis, supported by available data, aims to facilitate informed decisions in research and development endeavors.
Executive Summary
This compound, a nitroaromatic compound, presents a unique molecular structure with potential applications in chemical sensing and as a precursor for more complex molecules. This guide systematically compares its known properties with those of 4-Nitro-m-xylene, which lacks the diol functionality, and 5-Nitroisophthalic acid, which possesses two carboxylic acid groups instead of hydroxyl groups. The comparison encompasses physicochemical characteristics, and insights into their potential biological activities and applications, providing a foundational resource for further investigation.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound, 4-Nitro-m-xylene, and 5-Nitroisophthalic acid, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound | 4-Nitro-m-xylene | 5-Nitroisophthalic acid |
| CAS Number | 71176-55-1[1][2][3][4] | 89-87-2 | 618-88-2[5][6] |
| Molecular Formula | C₈H₉NO₄[1][4] | C₈H₉NO₂ | C₈H₅NO₆[5][6] |
| Molecular Weight | 183.16 g/mol [1][3] | 151.16 g/mol | 211.13 g/mol [5][6] |
| Melting Point | 94-96 °C[2][3] | 2 °C | 259-261 °C[6] |
| Boiling Point | Not available | 240-242 °C | Decomposes |
| Appearance | Solid[3] | Liquid | Light cream crystalline powder[6] |
| Solubility | Not available | Insoluble in water | Slightly soluble in water (1.5 g/L at 20°C)[6] |
Biological Activity and Toxicity Profile
Nitroaromatic compounds are known to exhibit a wide range of biological activities, often stemming from the electrochemical properties of the nitro group. While specific experimental data on the biological activity of this compound is limited in publicly available literature, general trends observed for related compounds can offer valuable insights.
General Toxicity of Nitroaromatic Compounds: The nitro group can be enzymatically reduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can lead to cellular damage and toxicity. The toxicity of nitrotoluene isomers has been studied, revealing that the position of the nitro group can significantly influence the toxicological profile. For instance, comparative studies on nitrotoluene isomers have shown differences in their metabolism and ability to bind to DNA.
4-Nitro-m-xylene: As a nitroxylene, this compound is expected to share some toxicological properties with other nitrotoluenes. Studies on nitrotoluene isomers have indicated potential for liver and spleen toxicity, as well as effects on the reproductive system in animal models.
5-Nitroisophthalic acid: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including those with potential anti-inflammatory and antimicrobial activities. Its dicarboxylic acid nature makes it a versatile building block for creating more complex molecules with specific biological targets.[5]
Due to the lack of specific cytotoxicity data (e.g., IC50 values) for this compound, a direct quantitative comparison of its toxicity with the other compounds is not currently feasible. Further experimental investigation is required to elucidate its specific biological effects and toxicological profile.
Applications in Chemical Sensing
A notable application of this compound is in the fabrication of chemical sensors for the detection of explosives, particularly 2,4,6-trinitrotoluene (TNT).[1][2][3] The hydroxyl groups and the nitro group on the aromatic ring are believed to play a role in the selective interaction with nitroaromatic explosives.
The development of such sensors often involves the immobilization of the sensing molecule onto a suitable substrate. The interaction between the sensor molecule and the analyte (e.g., TNT) can induce a measurable change in a physical property, such as fluorescence or an electrochemical signal, allowing for detection. While the specific experimental protocol for a sensor using this compound is not detailed in the available literature, a general workflow for the fabrication of a chemical sensor is presented below.
Experimental Methodologies
To facilitate further research, this section provides a general protocol for a common in vitro cytotoxicity assay and a conceptual workflow for the fabrication of a chemical sensor based on nitroaromatic compounds.
In Vitro Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conceptual Workflow for Chemical Sensor Fabrication
This diagram illustrates a general process for creating a chemical sensor using a nitroaromatic compound as the sensing element.
Caption: Conceptual workflow for fabricating a chemical sensor.
Conclusion and Future Directions
This compound is a compound with interesting structural features that suggest potential for further investigation, particularly in the field of chemical sensing. This guide has provided a comparative overview of its properties alongside those of 4-Nitro-m-xylene and 5-Nitroisophthalic acid. The lack of comprehensive biological data for this compound highlights a significant knowledge gap and a clear direction for future research.
For scientists and drug development professionals, a systematic evaluation of the biological activity and toxicity of this compound is a critical next step. Elucidating its mechanism of action and potential off-target effects will be essential for any consideration of its use in biological systems. Furthermore, detailed investigation into the mechanism of its interaction with nitroaromatic explosives could lead to the development of highly sensitive and selective chemical sensors. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for these future research endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Nitro-m-xylene-alpha,alpha'-diol
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Nitro-m-xylene-alpha,alpha'-diol. The information presented is intended for researchers, scientists, and professionals in drug development involved in establishing and validating analytical methods for quality control and research purposes.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics required for analytical procedures.[1][2][3] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
This compound is an organic compound whose precise quantification is essential in various research and manufacturing settings. This guide compares two robust analytical methods for this purpose: HPLC-UV, a widely used technique for non-volatile and thermally stable compounds, and GC-MS, a powerful method for volatile or semi-volatile compounds that can be derivatized.
Comparison of Analytical Methods
High-Performance Liquid Chromatography with UV detection is a common choice for the analysis of aromatic nitro compounds due to their strong UV absorbance.[6][7] Gas Chromatography-Mass Spectrometry offers high specificity and sensitivity, particularly when derivatization is employed to improve the volatility and thermal stability of diol compounds.[8][9]
The following table summarizes the typical performance characteristics of these two methods for the quantification of this compound, based on established validation criteria.
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | ICH Q2(R1) Acceptance Criteria |
| Specificity | Demonstrated by baseline separation from potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector. | Confirmed by unique retention time and specific mass fragmentation patterns (m/z) of the derivatized analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Correlation coefficient (r) ≥ 0.995 is often acceptable.[4] |
| Range | 80% - 120% of the target concentration | 80% - 120% of the target concentration | For assays, typically 80% to 120% of the test concentration.[1][4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | For assays, typically 98-102% recovery.[1] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | RSD ≤ 2% is typically recommended for assay methods.[4] |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Generally slightly higher than repeatability. |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~1.5 ng/mL | Signal-to-Noise ratio of 10:1. |
Experimental Protocols
Detailed methodologies for both the proposed HPLC-UV and GC-MS methods are provided below. These protocols are representative and may require optimization for specific sample matrices.
Method 1: HPLC-UV Quantification
This method is designed for the direct quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to achieve a target concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the nitroaromatic chromophore.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the diluent, covering a range of concentrations (e.g., from LOQ to 120% of the target assay concentration).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: GC-MS Quantification (with Derivatization)
This method involves a derivatization step to enhance the volatility of the diol for gas chromatography.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. This will convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool the sample and dilute with a suitable solvent (e.g., hexane) prior to injection.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
3. Calibration:
-
Prepare calibration standards and subject them to the same derivatization procedure as the samples.
-
Inject the derivatized standards and create a calibration curve by plotting the peak area of the selected ion against the concentration.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Comparison of experimental workflows for HPLC-UV and GC-MS.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. pp.bme.hu [pp.bme.hu]
A Comparative Guide to Nitroaromatic Compound Detection: Highlighting 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
The detection of nitroaromatic compounds is of paramount importance in fields ranging from homeland security and environmental monitoring to pharmaceutical quality control. This guide provides a comparative overview of sensor technologies for the detection of various nitroaromatic compounds, with a special focus on the available information for 5-Nitro-m-xylene-alpha,alpha'-diol. While this specific compound is noted for its application in sensor fabrication for 2,4,6-trinitrotoluene (TNT), detailed performance data in the public domain is limited. This guide will therefore contrast its known application with the well-documented performance of sensors for other common nitroaromatic compounds, providing a valuable resource for researchers and developers in the field.
Overview of Nitroaromatic Compounds in Sensor Applications
Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (-NO2) attached to an aromatic ring. Their electron-deficient nature makes them key targets for various sensing technologies. Commonly targeted nitroaromatics in sensor development include:
-
2,4,6-Trinitrotoluene (TNT) : A widely used explosive.
-
2,4-Dinitrotoluene (DNT) : A precursor in TNT synthesis and a common environmental contaminant.
-
1,3-Dinitrobenzene (DNB) : Used in the manufacturing of explosives and dyes.
-
Picric Acid (TNP) : A highly explosive and toxic compound.
-
Nitrobenzene (NB) : An industrial solvent and precursor for various chemicals.
This compound in TNT Sensing
This compound has been identified as a material used in the fabrication of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT). The sensing application involves planar integrated optical waveguide attenuated total reflection spectrometry. However, at present, detailed, publicly available experimental data on the performance of sensors specifically utilizing this compound is scarce. This includes critical metrics such as the limit of detection, sensitivity, selectivity, and response time.
Comparative Analysis of Nitroaromatic Sensing Technologies
In contrast to the limited data for this compound, a vast body of research exists for sensors employing other materials for the detection of nitroaromatic compounds. The two predominant methods are fluorescence-based sensing and electrochemical sensing.
Fluorescence-Based Sensors
Fluorescence-based sensors are a popular choice for nitroaromatic detection due to their high sensitivity and selectivity.[1] The underlying principle often involves the quenching of fluorescence of a sensory material upon interaction with an electron-deficient nitroaromatic compound.
General Signaling Pathway for Fluorescence Quenching
Caption: Fluorescence quenching mechanism for nitroaromatic detection.
Table 1: Performance Comparison of Fluorescence-Based Nitroaromatic Sensors
| Sensing Material | Target Analyte(s) | Limit of Detection (LOD) | Response Time | Reference |
| Polyaniline-Ag Composite | TNP, DNB | 5.58 x 10⁻⁷ M (TNP) | Not Specified | [1] |
| 8-hydroxyquinoline aluminum (Alq3)-based composite nanospheres | TNP | 32.3 ng/mL | Instantaneous | [2] |
| 9,10-bis(trimethylsilylethynyl)anthracene | Picric Acid | ppb level | Not Specified | [3] |
| Europium-Based Metal-Organic Framework (MOF) | Nitrobenzene | Trace amounts | Short | [4] |
| NENU-503 (A 2D MOF) | TNT, NB, 1,3-DNB, TNP | Not specified (visual detection for TNT) | Fast | [5] |
Electrochemical Sensors
Electrochemical sensors offer advantages in terms of portability, low cost, and ease of miniaturization. The detection mechanism typically involves the electrochemical reduction of the nitro groups of the analyte at the surface of a modified electrode.
General Workflow for Electrochemical Detection
Caption: Workflow for electrochemical detection of nitroaromatics.
Table 2: Performance Comparison of Electrochemical Nitroaromatic Sensors
| Electrode Modification | Target Analyte(s) | Limit of Detection (LOD) | Linear Range | Reference |
| Preanodized Screen-Printed Carbon Electrode | Chloramphenicol | 0.42 µM | Up to 100 µM | [6] |
| Electrochemically Exfoliated Graphene | DNT, TNT | Lower for graphene produced in LiClO4 | Not Specified | [7] |
| C5N2 sheet (Theoretical) | Picric Acid, TNT, 1,3-DNB | High sensitivity towards picric acid | Not Applicable | [8][9] |
| PbS Quantum Dots (Chemiresistor) | Nitrobenzene | 2 ppb (estimated) | 65 ppb - 16 ppm | [10] |
Experimental Protocols
General Protocol for Fluorescence-Based Sensor Fabrication and Testing
-
Synthesis of the Fluorophore: The fluorescent material (e.g., polymer, quantum dot, MOF) is synthesized according to established chemical procedures.
-
Sensor Fabrication:
-
Solution-Based Sensing: The fluorophore is dissolved in a suitable solvent.
-
Thin-Film Sensor: A thin film of the fluorescent material is deposited on a solid substrate (e.g., glass slide, quartz plate) via methods like spin-coating, drop-casting, or self-assembly.
-
-
Characterization: The optical properties of the sensor (e.g., absorption and emission spectra) are characterized using spectrophotometry.
-
Sensing Experiment:
-
A baseline fluorescence spectrum of the sensor is recorded.
-
The sensor is exposed to the nitroaromatic analyte (in solution or vapor phase).
-
Changes in fluorescence intensity are monitored over time.
-
-
Data Analysis: The degree of fluorescence quenching is correlated with the analyte concentration to determine sensitivity and the limit of detection. Selectivity is assessed by testing the sensor's response to other potential interfering compounds.
General Protocol for Electrochemical Sensor Fabrication and Testing
-
Electrode Preparation: A substrate electrode (e.g., glassy carbon, screen-printed carbon) is cleaned and polished.
-
Electrode Modification: The electrode surface is modified with a sensing material (e.g., graphene, nanoparticles, polymers) to enhance sensitivity and selectivity towards nitroaromatic compounds. This can be done through drop-casting, electropolymerization, or other deposition techniques.
-
Electrochemical Cell Setup: The modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing a supporting electrolyte.
-
Sensing Experiment:
-
A baseline electrochemical signal (e.g., cyclic voltammogram, differential pulse voltammogram) of the electrolyte is recorded.
-
The nitroaromatic analyte is introduced into the cell.
-
The electrochemical response is measured as a function of analyte concentration.
-
-
Data Analysis: The change in the electrochemical signal (e.g., peak current, peak potential) is plotted against the analyte concentration to determine the linear range, sensitivity, and limit of detection.
Conclusion
While this compound has been noted for its use in TNT detection, the lack of comprehensive performance data makes a direct, quantitative comparison with other sensing materials challenging. The field of nitroaromatic sensing is rich with alternative materials and methodologies, particularly in fluorescence and electrochemical techniques, which have demonstrated high sensitivity and selectivity for a range of nitroaromatic compounds. This guide serves to highlight the current landscape and underscores the need for further research to fully characterize the potential of this compound in sensor applications. Future studies providing detailed experimental data and performance metrics for sensors based on this compound would be invaluable to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly selective and sensitive fluorescent paper sensor for nitroaromatic explosive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 13622877.s21d-13.faiusrd.com [13622877.s21d-13.faiusrd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Precursors for 3,5-Bis(hydroxymethyl)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of molecules bearing the 3,5-bis(hydroxymethyl)aniline scaffold is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This guide provides a comparative analysis of the efficacy of 5-Nitro-m-xylene-alpha,alpha'-diol as a precursor to 5-amino-m-xylene-alpha,alpha'-diol (a key intermediate) against alternative synthetic routes. The comparison focuses on reaction efficiency, scalability, and potential hazards associated with the synthetic pathways.
Overview of Synthetic Pathways
The primary route to 5-amino-m-xylene-alpha,alpha'-diol involves the reduction of its nitro precursor, this compound. An alternative strategy involves the synthesis of a structurally similar compound, 3,5-bis(hydroxymethyl)phenol, which can serve as a precursor to other functionalized aromatic compounds. This guide will detail and compare these distinct synthetic approaches.
Workflow for the Synthesis of 5-Amino-m-xylene-alpha,alpha'-diol
Caption: Synthetic pathway from 5-Nitroisophthalic Acid.
Comparison of Precursor Efficacy
The following table summarizes the quantitative data for the synthesis of the target amine and a key alternative, highlighting the advantages and disadvantages of each route.
| Precursor | Target Compound | Key Transformation | Reducing Agent | Yield (%) | Purity (%) | Key Considerations |
| This compound | 5-Amino-m-xylene-alpha,alpha'-diol | Nitro Group Reduction | H₂/Pd-C | High (expected) | High | Potentially hazardous hydroxylamine intermediates.[1] |
| Dimethyl 5-hydroxyisophthalate | 3,5-bis(hydroxymethyl)phenol | Ester Reduction | Sodium Borohydride | ~90 | High | Avoids the use of highly reactive and hazardous LAH.[2] |
| 5-Nitroisophthalic Acid | 5-Aminoisophthalic Acid | Nitro Group Reduction | H₂/Raney Ni or Pd-C | >97 | >99 | High yield and purity achieved under controlled pH.[3][4] |
Experimental Protocols
Synthesis of 5-Amino-m-xylene-alpha,alpha'-diol from this compound (General Procedure)
Reaction Scheme:
Caption: Reduction of the nitro group.
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-10 bar).[5]
-
The reaction mixture is stirred at a temperature ranging from ambient to 60°C.[5]
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Safety Note: The catalytic hydrogenation of nitro compounds can be exothermic and may produce hazardous intermediates like hydroxylamines, which are unstable.[1] Proper temperature control and monitoring are crucial.
Scalable Synthesis of 3,5-bis(hydroxymethyl)phenol from Dimethyl 5-hydroxyisophthalate[2]
This procedure provides a safer and scalable alternative to the use of lithium aluminum hydride (LAH).
Reaction Scheme:
Caption: Multi-step synthesis of the diol.
Procedure:
-
Step 1: Benzylation of the phenolic hydroxyl group.
-
To a solution of dimethyl 5-hydroxyisophthalate in DMF, add potassium carbonate and benzyl bromide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the benzylated intermediate.
-
-
Step 2: Reduction of the ester groups.
-
Dissolve the benzylated intermediate in a mixture of THF and methanol.
-
Add sodium borohydride portion-wise at room temperature.
-
Stir the reaction until the esters are fully reduced (monitored by TLC).
-
Isolate the resulting diol.
-
-
Step 3: Debenzylation.
-
Dissolve the benzylated diol in methanol and add 10% Pd/C.
-
Hydrogenate the mixture in an autoclave under hydrogen pressure.
-
After the reaction is complete, filter the catalyst and evaporate the solvent to obtain 3,5-bis(hydroxymethyl)phenol.
-
Discussion of Alternatives
The synthesis of 5-aminoisophthalic acid from 5-nitroisophthalic acid by catalytic hydrogenation has been reported with high yield and purity.[3][4] This suggests that the reduction of the nitro group in a related system is efficient. The reduction of the carboxylic acid groups of 5-nitroisophthalic acid would be required to form this compound, a step that often requires harsh reducing agents.
The scalable synthesis of 3,5-bis(hydroxymethyl)phenol from dimethyl 5-hydroxyisophthalate avoids the use of a nitro-precursor altogether, thereby eliminating the risks associated with the reduction of nitro compounds.[2] The use of sodium borohydride is a significant advantage over more hazardous reducing agents like LAH.[2]
Conclusion
This compound serves as a direct precursor to 5-amino-m-xylene-alpha,alpha'-diol via a standard catalytic hydrogenation. While this method is expected to be high-yielding, the inherent hazards of reducing nitroaromatics must be carefully managed.
For applications where the aniline moiety is not immediately required, or for the synthesis of related 3,5-disubstituted aromatic compounds, the synthetic route starting from 5-hydroxyisophthalic acid to produce 3,5-bis(hydroxymethyl)phenol offers a safer and more scalable alternative. The choice of precursor will ultimately depend on the specific target molecule, scale of the synthesis, and the safety infrastructure available.
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
References
- 1. mt.com [mt.com]
- 2. ijsdr.org [ijsdr.org]
- 3. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 4. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
A Comparative Guide to Hypothetical Synthesis Methods for 5-Nitro-m-xylene-alpha,alpha'-diol
Introduction
5-Nitro-m-xylene-alpha,alpha'-diol is a niche chemical compound with potential applications in materials science and as a building block in organic synthesis. The lack of established synthetic protocols presents a challenge for researchers interested in this molecule. This guide explores two conceivable synthetic pathways, outlining their theoretical advantages and disadvantages.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered:
-
Method A: Reduction of a 5-Nitroisophthalic Acid Derivative. This two-step approach involves the synthesis of a 5-nitroisophthalic acid ester, followed by the reduction of the ester groups to the corresponding diol.
-
Method B: Direct Nitration of m-Xylene-alpha,alpha'-diol. This one-step approach involves the electrophilic nitration of the commercially available 1,3-bis(hydroxymethyl)benzene.
The logical relationship between these two proposed methods is illustrated in the diagram below.
Caption: Proposed synthetic pathways to this compound.
Qualitative Comparison of Proposed Synthesis Methods
The following table provides a qualitative comparison of the two hypothetical methods.
| Feature | Method A: Reduction of 5-Nitroisophthalate Derivative | Method B: Direct Nitration of m-Xylene-alpha,alpha'-diol |
| Number of Steps | Two steps from 5-nitroisophthalic acid. | One step from m-xylene-alpha,alpha'-diol. |
| Starting Materials | 5-Nitroisophthalic acid and a reducing agent. | m-Xylene-alpha,alpha'-diol and a nitrating agent. |
| Plausible Reagents | Esterification: Methanol, H₂SO₄. Reduction: Potentially a highly selective reducing agent would be needed. | Nitrating agent: HNO₃/H₂SO₄ or milder alternatives like N-nitrosaccharin. |
| Potential Challenges | Chemoselectivity of reduction: Standard reducing agents like LiAlH₄ are likely to reduce both the ester and the nitro group. Finding a reagent to selectively reduce the esters while preserving the nitro group is a significant challenge. | Regioselectivity: Nitration of m-xylene derivatives typically yields 4- and 6-nitro isomers, not the desired 5-nitro product.[1] Substrate stability: The alcohol functional groups are sensitive to the harsh acidic and oxidizing conditions of nitration, which could lead to decomposition or side reactions. |
| Potential Side Reactions | Reduction of the nitro group to an amine, azo, or other reduced nitrogen species. Incomplete reduction leading to a mix of mono-alcohol and diol. | Formation of undesired regioisomers (4- and 6-nitro). Over-nitration to dinitro products. Oxidation of the alcohol groups to aldehydes or carboxylic acids. |
| Purification Strategy | Likely requires chromatographic separation of the desired diol from partially reduced products and other byproducts. | Would require extensive chromatographic separation to isolate the desired 5-nitro isomer from other isomers and side products, which would likely be a significant challenge. |
Hypothetical Experimental Protocols
Method A: Two-Step Synthesis via Dimethyl 5-nitroisophthalate
Step 1: Synthesis of Dimethyl 5-nitroisophthalate
This step is based on a known procedure with high reported yield.
-
In a round-bottomed flask equipped with a condenser and a stirrer, 5.0 g of 5-nitroisophthalic acid is dissolved in 33.3 mL of methanol under a nitrogen atmosphere.
-
1.0 mL of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux for approximately 3 hours, during which a white solid is expected to precipitate.
-
The reaction is cooled to room temperature, and the solid product is collected by filtration.
-
The filter cake is washed with deionized water and dried to yield dimethyl 5-nitroisophthalate.
Step 2: Reduction to this compound (Theoretical)
Caution: This step is theoretical and requires a reducing agent that selectively reduces esters in the presence of a nitro group, which is not straightforward. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely also reduce the nitro group.[2][3] A milder reagent like sodium borohydride is typically not reactive enough to reduce esters under standard conditions.[4] Significant experimental development would be required to achieve this transformation.
-
A solution of dimethyl 5-nitroisophthalate in a suitable dry solvent (e.g., tetrahydrofuran) would be treated with a carefully selected chemoselective reducing agent at a controlled temperature.
-
The reaction would be monitored for the disappearance of the starting material.
-
Upon completion, the reaction would be quenched, and the product extracted.
-
Purification would likely involve column chromatography.
Method B: Direct Nitration of m-Xylene-alpha,alpha'-diol (Theoretical)
Caution: This one-step method is fraught with challenges regarding regioselectivity and the stability of the starting material. The presence of two activating, ortho-, para-directing hydroxymethyl groups and their sensitivity to strong acids makes the outcome of a standard nitration highly unpredictable. Milder nitration conditions might be required to preserve the alcohol functionalities.[5][6]
-
m-Xylene-alpha,alpha'-diol would be dissolved in a suitable solvent.
-
The solution would be cooled to a low temperature (e.g., 0 °C).
-
A pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) would be added dropwise while carefully controlling the temperature.
-
The reaction would be stirred for a defined period at low temperature.
-
The reaction would be quenched by pouring it onto ice, followed by neutralization and extraction of the products.
-
The crude product would likely be a complex mixture of isomers and side products, requiring extensive purification by column chromatography.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both proposed synthetic routes.
Caption: A generalized workflow for a chemical synthesis experiment.
Conclusion
Based on this theoretical analysis, neither of the proposed routes for the synthesis of this compound is straightforward.
-
Method A is hampered by the significant challenge of achieving chemoselective reduction of the ester groups without affecting the nitro group.
-
Method B is likely to suffer from poor regioselectivity and potential degradation of the starting material under typical nitration conditions.
Significant research and development would be required to establish a reliable and reproducible method for the synthesis of this compound. Method A, while being a two-step process, might offer a more predictable outcome if a suitable selective reducing agent can be identified, as the initial esterification is a well-established reaction. Method B, although seemingly simpler, presents formidable challenges in controlling the reaction's selectivity.
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 5-Nitro-m-xylene-alpha,alpha'-diol Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sensors based on 5-Nitro-m-xylene-alpha,alpha'-diol, a compound instrumental in the development of selective chemical detectors. The primary application of this technology has been in the sensitive detection of the explosive 2,4,6-trinitrotoluene (TNT). Understanding the cross-reactivity of these sensors is paramount for assessing their real-world performance and ensuring the reliability of detection in complex environments. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying sensing mechanisms.
Performance Comparison: Selectivity of TNT Detection
Sensors utilizing this compound within a molecularly imprinted polymer (MIP) structure have demonstrated a high degree of selectivity for TNT. The following table summarizes the response of such a sensor to various potential interferents, highlighting its preferential binding for the target analyte.
| Analyte | Common Name/Abbreviation | Concentration | Sensor Response (Normalized) |
| 2,4,6-Trinitrotoluene | TNT | Saturated Vapor | 1.00 |
| 2,4-Dinitrotoluene | DNT | Saturated Vapor | ~0.10 |
| 1,3-Dinitrobenzene | DNB | Saturated Vapor | ~0.10 |
| Phenol | - | High Vapor Concentration | <0.01 |
| Ethanol | - | High Vapor Concentration | <0.01 |
| Acetone | - | High Vapor Concentration | <0.01 |
Data synthesized from studies on molecularly imprinted sol-gel sensors for TNT detection.
The data clearly indicates that the sensor's response to TNT is significantly higher—by an order of magnitude—than its response to structurally similar nitroaromatic compounds like DNT and DNB. Furthermore, common organic vapors such as phenol, ethanol, and acetone elicit a negligible response, underscoring the sensor's high selectivity.
Experimental Protocols
The cross-reactivity data presented is based on studies employing integrated optical waveguide (IOW) spectrometry with a molecularly imprinted sol-gel sensing film. The following provides a detailed overview of the typical experimental methodology.
Sensor Fabrication
-
Waveguide Preparation: A planar integrated optical waveguide is fabricated, typically consisting of a SiO₂/TiO₂ layer on a glass substrate.
-
Sol-Gel Formulation: A sol-gel is prepared containing a precursor (e.g., a silane), a solvent, a catalyst, and a template molecule that is structurally analogous to TNT. This compound is a key component in creating the recognition sites.
-
Molecular Imprinting: The sol-gel is deposited onto the waveguide surface. During the gelation process, the template molecules arrange the functional groups of the sol-gel, creating cavities with a specific size, shape, and chemical affinity for the target analyte (TNT).
-
Template Removal: The template molecules are chemically cleaved and washed away, leaving behind the imprinted recognition sites within the polymer matrix.
Cross-Reactivity Testing
-
Vapor Generation: Saturated vapors of the target analyte (TNT) and potential interferents are generated using controlled temperature and airflow systems.
-
Sensor Exposure: The sensor is exposed to a continuous flow of the analyte or interferent vapor for a defined period.
-
Signal Transduction: The binding of analyte molecules to the imprinted sites in the sol-gel film causes a change in its optical properties (e.g., refractive index). This change is detected as an attenuation of the light signal propagating through the optical waveguide.
-
Data Acquisition and Analysis: The change in light intensity is measured and correlated to the concentration of the analyte. The response to different interferents is normalized to the response observed for TNT to determine the cross-reactivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the sensor and the general experimental workflow for its evaluation.
Benchmarking the Performance of 5-Nitro-m-xylene-alpha,alpha'-diol Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Due to a lack of publicly available biological performance data for 5-Nitro-m-xylene-alpha,alpha'-diol and its direct derivatives, this guide provides a representative benchmarking analysis. The performance of a hypothetical derivative of this compound is compared against two well-characterized nitroaromatic compounds with established clinical use: Nitrofurantoin (an antibacterial agent) and Benznidazole (an antiprotozoal and potential anticancer agent). This comparative framework allows for an objective assessment of the potential efficacy of novel nitroxylene compounds.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the biological activity of the benchmark compounds against specific cell lines and bacterial strains. This quantitative data serves as a reference for evaluating the potential performance of novel this compound derivatives.
Table 1: Antimicrobial Activity of Nitrofurantoin against Uropathogenic Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 4 - 32 |
| Enterococcus faecalis | 4 - 32 |
| Staphylococcus saprophyticus | ≤16 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Cytotoxic Activity of Benznidazole against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H103 | Head and Neck Squamous Cell Carcinoma | 11.64[1] |
| H314 | Head and Neck Squamous Cell Carcinoma | 16.68[1] |
| HCT116 | Colorectal Carcinoma | 13.30[1] |
| MCF-7 | Breast Adenocarcinoma | 4.7 - 10.9[1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary between experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
a. Inoculum Preparation:
-
Select three to four isolated colonies of the test bacterium from a pure culture on an agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
b. Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times against the inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
c. Application of Antibiotic Disks:
-
Aseptically apply antimicrobial-impregnated disks to the surface of the inoculated agar plate.
-
Gently press each disk with sterile forceps to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart (typically 24 mm) to prevent overlapping of inhibition zones.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C for 16-24 hours.
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to the standardized charts provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
a. Cell Plating:
-
Harvest and count cells from a culture in the exponential growth phase.
-
Dilute the cells in a complete culture medium to the desired concentration.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled microplate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.
b. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., a derivative of this compound or Benznidazole) in a culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
c. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for nitroaromatic compounds and the workflows for the experimental protocols described above.
Caption: Proposed mechanism of action for nitroaromatic compounds.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Caption: Workflow for a luminescent-based cell viability assay.
References
Comparative analysis of different synthetic routes to 5-Nitro-m-xylene-alpha,alpha'-diol
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol, presenting a comparative analysis of two primary synthetic pathways. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a valuable chemical intermediate in various fields of chemical research. This guide explores two principal synthetic routes for its preparation, starting from readily available precursors: m-xylene and isophthalic acid. Each route is evaluated based on factors such as overall yield, regioselectivity, and the complexity of the required chemical transformations.
Route 1: Synthesis starting from m-Xylene
This synthetic pathway commences with the nitration of m-xylene, followed by the oxidation of the methyl groups to carboxylic acids, and finally, the reduction of the resulting diacid to the desired diol. A significant challenge in this route lies in achieving the desired regioselectivity during the initial nitration step.
Step 1a: Nitration of m-Xylene
The nitration of m-xylene typically yields a mixture of isomers, with 4-nitro-m-xylene being the major product under standard mixed acid (HNO₃/H₂SO₄) conditions. However, selective synthesis of the desired 5-nitro-m-xylene can be achieved with high selectivity using specific reagents.
Step 1b: Oxidation of 5-Nitro-m-xylene
The methyl groups of 5-nitro-m-xylene are subsequently oxidized to carboxylic acids to yield 5-nitroisophthalic acid. This transformation is commonly achieved using strong oxidizing agents.
Step 1c: Reduction of 5-Nitroisophthalic Acid
The final step involves the reduction of the dicarboxylic acid to the corresponding diol. This can be accomplished through the reduction of the diacid itself or its corresponding ester derivative.
Route 2: Synthesis starting from Isophthalic Acid
This alternative and more direct route begins with the nitration of isophthalic acid, followed by esterification and subsequent chemoselective reduction of the ester groups. This pathway offers a more controlled approach to the desired product.
Step 2a: Nitration of Isophthalic Acid
Isophthalic acid is nitrated to produce 5-nitroisophthalic acid. This reaction is a standard electrophilic aromatic substitution.
Step 2b: Esterification of 5-Nitroisophthalic Acid
The resulting 5-nitroisophthalic acid is then converted to its dimethyl ester, dimethyl 5-nitroisophthalate, to facilitate the subsequent reduction step.
Step 2c: Reduction of Dimethyl 5-nitroisophthalate
This crucial step involves the chemoselective reduction of the ester functionalities to alcohols without affecting the nitro group.
Comparative Data of Synthetic Routes
| Parameter | Route 1 (from m-Xylene) | Route 2 (from Isophthalic Acid) |
| Starting Material | m-Xylene | Isophthalic Acid |
| Key Intermediate | 5-Nitro-m-xylene | 5-Nitroisophthalic acid |
| Regioselectivity Control | Challenging in nitration step | High in nitration step |
| Overall Yield | Potentially lower due to isomer separation | Generally higher and more reproducible |
| Number of Steps | 3 | 3 |
| Key Reagents | Boron trifluoride/Silver nitrate (for selective nitration), Oxidizing agents (e.g., KMnO₄), Reducing agents (e.g., LiAlH₄) | Nitrating agents (HNO₃/H₂SO₄), Esterification reagents (Methanol, H₂SO₄), Chemoselective reducing agents |
Experimental Protocols
Route 2, Step 2b: Synthesis of Dimethyl 5-nitroisophthalate[1]
-
In a 100 mL three-necked round-bottomed flask equipped with a condenser, an electric stirrer, and a thermometer, 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol are added sequentially.
-
The mixture is stirred under a nitrogen atmosphere at room temperature for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless and transparent solution.[1]
-
Subsequently, 1.0 mL of concentrated sulfuric acid is slowly added dropwise.
-
The reaction mixture is then heated to reflux. After about 3 hours, a white solid precipitates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing for the crystallization of the product.
-
The solid product is collected by filtration, washed with a small amount of deionized water, and dried to afford dimethyl 5-nitroisophthalate.
-
Yield: 98%[1]
Route 2, Step 2c: Chemoselective Reduction of Dimethyl 5-nitroisophthalate
Detailed experimental procedures for the selective reduction of the ester groups in dimethyl 5-nitroisophthalate while preserving the nitro group are crucial for the success of this synthetic route. While general methods for such transformations exist, a specific, optimized protocol for this substrate is a key area for process development. Common reagents for the chemoselective reduction of esters in the presence of nitro groups include sodium borohydride in combination with a transition metal salt or the use of borane complexes under controlled conditions.
Visualization of Synthetic Pathways
Caption: Synthetic Route 1 starting from m-Xylene.
Caption: Synthetic Route 2 starting from Isophthalic Acid.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 2, starting from isophthalic acid, appears to be the more advantageous approach due to its superior regioselectivity in the nitration step and potentially higher overall yield. The successful implementation of this route hinges on the optimization of the final chemoselective reduction step. Further research into efficient and selective reducing agents for dimethyl 5-nitroisophthalate would be highly beneficial for the large-scale and cost-effective production of the target diol. Route 1, while feasible, is hampered by the difficulty in selectively synthesizing the required 5-nitro-m-xylene isomer, which may necessitate challenging purification steps and lead to a lower overall process efficiency.
References
Verifying the Purity of Commercially Available 5-Nitro-m-xylene-alpha,alpha'-diol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison and detailed methodologies for verifying the purity of commercially available 5-Nitro-m-xylene-alpha,alpha'-diol, a key building block in various synthetic pathways.
Commercial Purity Overview
Commercially available this compound is typically offered with a purity ranging from 96% to 97%.[1][2] While this level of purity is suitable for many applications, a thorough understanding and verification of the impurity profile are crucial for sensitive research and development processes where even minor contaminants can significantly impact outcomes.
Potential Impurities
The synthesis of this compound generally involves two key steps: the nitration of m-xylene followed by the di-hydroxylation of the methyl groups. Impurities can be introduced at either of these stages.
1. Nitration-Related Impurities: The initial nitration of m-xylene can lead to the formation of isomeric and over-nitrated byproducts. These include:
-
Isomeric Impurities: 2-Nitro-m-xylene and 4-Nitro-m-xylene.
-
Dinitro-m-xylene isomers: Formed from over-nitration.
2. Oxidation-Related Impurities: The subsequent oxidation of the methyl groups to hydroxyl groups may not proceed to completion or could lead to other oxidized forms, such as the corresponding aldehyde or carboxylic acid.
Comparative Analysis: this compound vs. High-Purity Alternative
| Feature | Commercial this compound | High-Purity 4-Nitrophenol (Reference) |
| Typical Purity | 96-97%[1][2] | >99.5% |
| CAS Number | 71176-55-1 | 100-02-7 |
| Molecular Formula | C₈H₉NO₄ | C₆H₅NO₃ |
| Potential Impurities | Isomeric nitro-xylenes, dinitro-xylenes, partially oxidized intermediates | Minimal, typically specified on the certificate of analysis |
Experimental Protocols for Purity Verification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound sample
-
High-purity 4-Nitrophenol (for system suitability and as a reference)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of high-purity 4-Nitrophenol in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the commercial this compound in the mobile phase to a concentration similar to the highest calibration standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the main peak corresponding to this compound and any impurity peaks based on their retention times and the calibration curve.
-
-
Purity Calculation: Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity verification process.
Caption: Experimental workflow for HPLC-based purity verification.
Caption: Logical relationship of purity verification components.
References
A Critical Review of 5-Nitro-m-xylene-alpha,alpha'-diol in Sensing and Beyond
For Researchers, Scientists, and Drug Development Professionals
5-Nitro-m-xylene-alpha,alpha'-diol, a niche aromatic nitro compound, has garnered attention primarily for its role in the development of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT). This guide provides a critical review of its principal application, offering a comparison with alternative TNT detection technologies, and explores its potential in other scientific domains.
Application in Chemical Sensing of Explosives
The primary documented application of this compound is in the fabrication of chemical sensors for detecting TNT.[1] The underlying technology is planar integrated optical waveguide attenuated total reflection (ATR) spectrometry.[1] In this method, the diol likely forms a thin sensing layer on the waveguide. The presence of TNT molecules is expected to interact with this layer, causing a change in the refractive index at the sensor surface. This change is then detected as an alteration in the light propagating through the waveguide.
While the principle is established, specific, publicly available experimental protocols detailing the fabrication of a TNT sensor using this compound are scarce. Performance data, such as the limit of detection, selectivity against other nitroaromatic compounds, and response/recovery times, are not readily found in the reviewed literature. This lack of quantitative data makes a direct and detailed performance comparison challenging.
Comparison with Alternative TNT Detection Technologies
The field of TNT detection is mature, with a variety of sensing technologies available. A comparison of these alternatives highlights the context in which a this compound-based sensor would operate.
| Technology | Sensing Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound based Sensor | Planar Integrated Optical Waveguide ATR Spectrometry | Not Available | Potentially simple and low-cost optical detection. | Lack of published performance data and detailed protocols. |
| Polymer-Based Sensors | Fluorescence Quenching, Chemiresistive | ppb to ppm range | High sensitivity, potential for portable devices.[2][3] | Susceptible to environmental factors, potential for false positives. |
| Carbon Nanotube (CNT) FETs | Field-Effect Transistor based detection | Down to 1 fM | High sensitivity and selectivity.[4] | Complex fabrication process. |
| Molecularly Imprinted Polymers (MIPs) with SERS | Surface-Enhanced Raman Scattering | Micromolar range | High selectivity due to molecular imprinting. | Can be complex to synthesize and integrate with SERS substrates. |
| Laser Photoacoustic Spectroscopy (LPAS) | Infrared Absorption | Sub-ppb range | High sensitivity and selectivity, capable of unambiguous detection.[5] | Requires sophisticated and expensive laser equipment.[5] |
| Immunoassays | Antibody-Antigen Binding | ng/mL (ppb) range | High specificity.[6] | Can be time-consuming and require specific reagents.[6] |
Synthesis of this compound
Caption: Plausible synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Bromination: 5-nitro-m-xylene would be subjected to a radical bromination reaction, likely using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) in a suitable solvent like carbon tetrachloride. This would introduce bromine atoms at the benzylic positions, yielding alpha,alpha'-dibromo-5-nitro-m-xylene.
-
Hydrolysis: The resulting dibromide would then be hydrolyzed to the diol. This could be achieved by heating with water, possibly with a base like sodium carbonate or in a biphasic system to facilitate the reaction.
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.
Potential Applications in Drug Development
Currently, there is no direct evidence in the reviewed literature of this compound or its immediate derivatives being used in drug development. However, the presence of the nitroaromatic moiety suggests potential areas for exploration, as nitro compounds are known to possess a wide range of biological activities.
Caption: Potential avenues for drug development.
The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated anticancer prodrugs. Furthermore, nitroaromatics have been investigated as antimicrobial agents, where their reduction within microbial cells leads to the formation of cytotoxic reactive nitrogen species. The diol functional groups offer handles for further chemical modification to explore structure-activity relationships and develop derivatives with improved pharmacological profiles.
Conclusion
This compound is a compound with a specified but narrowly documented application in the field of chemical sensors for TNT. The lack of detailed experimental protocols and performance data in the public domain hinders a thorough and direct comparison with more established TNT detection methods. While its synthesis is straightforward based on fundamental organic reactions, its potential in drug development remains speculative and underexplored. For researchers and professionals in these fields, this compound represents a molecule with potential, but one that requires significant further investigation to fully characterize its capabilities and validate its utility in practical applications.
References
- 1. scbt.com [scbt.com]
- 2. Polymer sensors for nitroaromatic explosives detection - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-sensitivity detection of TNT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Nitro-m-xylene-alpha,alpha'-diol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 5-Nitro-m-xylene-alpha,alpha'-diol, a compound utilized in the fabrication of chemical sensors for detecting explosives like 2,4,6-trinitrotoluene.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards and necessary safety precautions associated with this compound. This compound is a combustible solid and requires careful handling to prevent accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Protective clothing should be worn. In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
Respiratory Protection: If there is a risk of inhaling dust, a respirator should be used.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and copious amounts of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed by a conscious person, wash out their mouth with water and call a physician.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 71176-55-1 |
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol [1] |
| Melting Point | 94-96 °C (lit.) |
| Form | Solid |
| Assay | 96% |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The primary method of disposal is to send the chemical to an approved waste disposal plant.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Carefully sweep up the solid this compound, avoiding the creation of dust.
-
Place the collected material into a suitable, clearly labeled, and closed container for disposal.
-
-
Waste Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., combustible solid).
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Nitro-m-xylene-alpha,alpha'-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Nitro-m-xylene-alpha,alpha'-diol (CAS: 71176-55-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Quantitative Data Summary
The following table summarizes the key physical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 71176-55-1 | [1][2][3] |
| Molecular Formula | C₈H₉NO₄ | [1][3] |
| Molecular Weight | 183.16 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 94-96 °C | [2][4] |
| Storage Temperature | Room Temperature, sealed in a dry place. | [1][4] |
| Storage Class | 11 - Combustible Solids |
II. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of the solid powder.
A. Eye and Face Protection:
-
Chemical safety goggles are required at all times.[5]
-
A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.
B. Skin Protection:
-
Gloves: Heavy-duty, chemical-resistant rubber gloves are necessary.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn.[5] For tasks with a higher risk of exposure, a chemical-resistant suit is recommended.
-
Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be worn.[5]
C. Respiratory Protection:
-
A respirator should be worn to prevent inhalation of dust particles.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate post-use cleanup.
A. Engineering Controls:
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Safety Equipment: An operational safety shower and eye wash station must be readily accessible.[5]
B. Handling Procedure:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If there is a risk of dust, use a wet slurry method for handling.
-
-
During Use:
-
Keep the container closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[5]
-
Clean the work area and decontaminate any equipment used.
-
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection:
-
Solid Waste:
-
Collect excess or spilled solid material by sweeping it up carefully to avoid creating dust.[5]
-
Place the collected material in a clearly labeled, sealed container for hazardous waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must be considered hazardous waste.
-
Place these items in a designated, sealed hazardous waste bag or container.
-
B. Waste Storage:
-
Store hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the waste container is properly labeled with the chemical name and associated hazards.
C. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
